Product packaging for Benzo[d]thiazole-4-carboxylic acid(Cat. No.:CAS No. 1260529-67-6)

Benzo[d]thiazole-4-carboxylic acid

Cat. No.: B059935
CAS No.: 1260529-67-6
M. Wt: 179.2 g/mol
InChI Key: XBFRQODQXBMILB-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-4-carboxylic acid is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This compound serves as a versatile and key synthetic intermediate for the construction of more complex molecules, primarily due to the reactivity of its carboxylic acid functional group, which allows for facile derivatization into amides, esters, and other derivatives. Its core structure, the benzo[d]thiazole moiety, is a common pharmacophore found in compounds exhibiting a wide range of biological activities. Researchers utilize this building block in the design and synthesis of potential therapeutic agents, including kinase inhibitors, antimicrobials, and anticancer compounds, where it often contributes to target binding and modulates physicochemical properties. Beyond pharmaceutical applications, this carboxylic acid derivative is also investigated in the development of organic ligands for catalysis and in the synthesis of advanced organic materials, such as dyes and fluorescent markers. The electron-accepting nature of the thiazole ring, combined with the functional handle of the acid group, makes it a valuable component in the quest for novel molecular entities with tailored electronic and optical characteristics. Its mechanism of action in biological contexts is application-specific but frequently involves intermolecular interactions such as hydrogen bonding and π-stacking through its aromatic and heteroatom-rich structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B059935 Benzo[d]thiazole-4-carboxylic acid CAS No. 1260529-67-6

Properties

IUPAC Name

1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFRQODQXBMILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606752
Record name 1,3-Benzothiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260529-67-6
Record name 1,3-Benzothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Benzo[d]thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties of Benzo[d]thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific isomer, this document presents a combination of known data for the benzothiazole scaffold, its derivatives, and predictive insights based on established chemical principles. All quantitative data are summarized in structured tables for clarity, and detailed experimental methodologies for synthesis and analysis are provided.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group substituted at the 4-position of the benzothiazole core. This arrangement imparts a unique combination of electronic and steric properties that are of interest in medicinal chemistry and materials science. The benzothiazole moiety is a prevalent scaffold in a number of biologically active compounds.[1][2][3][4]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Benzo[d]thiazole (Parent Compound)Benzo[d]thiazole-2-carboxylic acidBenzo[d]thiazole-6-carboxylic acid
Molecular Formula C₈H₅NO₂SC₇H₅NSC₈H₅NO₂SC₈H₅NO₂S
Molecular Weight 179.20 g/mol 135.19 g/mol [5]179.20 g/mol [6]179.20 g/mol [7]
Melting Point Not available2 °C[8]Not available245-251 °C (decomposes)
Boiling Point Not available227-228 °C[8]Not availableNot available
Appearance Likely a solid at room temperatureColorless to pale yellow liquid[8]SolidSolid
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and ethanol.[8][9][10]Slightly soluble in water; very soluble in ether and acetone.[5]Not availableNot available
pKa Estimated to be in the range of 3-5 for the carboxylic acid proton, similar to other aromatic carboxylic acids.[11]Not applicableNot availableNot available

Spectroscopic Properties

The spectroscopic characteristics of this compound can be predicted based on the known spectral data of the benzothiazole ring system and the carboxylic acid functional group.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons on the benzene and thiazole rings are expected in the δ 7.0-9.0 ppm region. The carboxylic acid proton will likely appear as a broad singlet at δ 10-13 ppm.
¹³C NMR Aromatic carbons will appear in the δ 110-155 ppm range. The carbonyl carbon of the carboxylic acid is expected to be significantly downfield, around δ 165-185 ppm.
Infrared (IR) A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid should appear around 1700 cm⁻¹. Characteristic C=N and C-S stretching vibrations from the thiazole ring are also expected.[12][13]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 179. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[14][15][16]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to this compound involves the cyclization of 2-amino-3-mercaptobenzoic acid. This starting material, however, may be challenging to procure or synthesize. An alternative and more practical approach would be the oxidation of 4-methylbenzo[d]thiazole.

Synthesis of this compound 4-Methylbenzo[d]thiazole 4-Methylbenzo[d]thiazole Reaction Oxidation 4-Methylbenzo[d]thiazole->Reaction Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Reaction Benzo[d]thiazole-4-carboxylic_acid This compound Reaction->Benzo[d]thiazole-4-carboxylic_acid

Caption: Proposed synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of 4-Methylbenzo[d]thiazole

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scale.

Materials:

  • 4-Methylbenzo[d]thiazole

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 4-Methylbenzo[d]thiazole in an aqueous solution of sodium carbonate.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Carefully acidify the filtrate with a dilute solution of sulfuric acid to a pH of 2-3. This should precipitate the crude this compound.

  • If the solution retains a brown color from residual permanganate, add a small amount of sodium metabisulfite solution until the color disappears.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any remaining inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water.

  • Dry the purified product under vacuum.

Experimental Workflow for Synthesis cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Suspend 4-Methylbenzo[d]thiazole in Na2CO3 solution Heat Heat to reflux Start->Heat Add_KMnO4 Slowly add KMnO4 solution Heat->Add_KMnO4 Reflux Continue reflux (2-4h) Add_KMnO4->Reflux Cool Cool to room temperature Reflux->Cool Filter_MnO2 Filter to remove MnO2 Cool->Filter_MnO2 Acidify Acidify filtrate with H2SO4 Filter_MnO2->Acidify Decolorize Decolorize with Na2S2O5 (if needed) Acidify->Decolorize Filter_Product Collect precipitate by filtration Decolorize->Filter_Product Wash Wash with cold water Filter_Product->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry

Caption: General experimental workflow for the synthesis and purification.

Biological Significance and Drug Development Context

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[2][3][4] Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][24] The carboxylic acid functional group can serve as a handle for further chemical modifications, enabling the synthesis of ester or amide libraries for structure-activity relationship (SAR) studies. While the specific biological activity of this compound is not well-documented, its structural similarity to other bioactive benzothiazoles suggests it could be a valuable building block in drug discovery programs.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated chemical properties of this compound. While direct experimental data for this specific isomer is limited, a robust understanding of its characteristics can be inferred from the well-established chemistry of the benzothiazole core and the carboxylic acid functional group. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its physical, chemical, and biological properties. As a molecule containing a privileged scaffold, this compound holds potential as a valuable intermediate for the development of novel therapeutic agents and functional materials. Further experimental validation of the properties outlined in this guide is encouraged to fully elucidate the chemical profile of this compound.

References

Synthesis of Benzo[d]thiazole-4-carboxylic acid from scratch

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the De Novo Synthesis of Benzo[d]thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed de novo synthesis of this compound, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 2-chloro-3-nitrobenzoic acid, and proceeds through a multi-step pathway involving amination, reduction, diazotization with subsequent thiolation, and a final cyclization to yield the target molecule.

While a complete, end-to-end documented synthesis of this compound from scratch is not extensively reported in a single source, this guide constructs a scientifically plausible route based on established chemical transformations for analogous structures. The experimental protocols provided are derived from literature precedents for each type of reaction.

Overall Synthetic Pathway

The proposed synthetic route is a five-step process, starting with 2-chloro-3-nitrobenzoic acid.

Synthetic Pathway A 2-Chloro-3-nitrobenzoic acid B 2-Amino-3-nitrobenzoic acid A->B  i. NH4OH, 120°C C 2,3-Diaminobenzoic acid B->C  ii. SnCl2·2H2O, HCl (conc.) D 2-Amino-3-mercaptobenzoic acid C->D  iii. a) NaNO2, HCl       b) KSCN, FeSO4 E This compound D->E  iv. HCOOH, Reflux

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step i: Synthesis of 2-Amino-3-nitrobenzoic acid

This procedure is adapted from a known method for the amination of 2-chloro-3-nitrobenzoic acid[1][2].

  • Reaction:

    • 2-Chloro-3-nitrobenzoic acid (1.0 eq) is dissolved in a concentrated ammonium hydroxide solution.

    • The mixture is heated in a sealed vessel to 120°C for approximately 7 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, the reaction mixture is cooled and diluted with water.

    • The solution is then acidified to a pH of 2 using concentrated hydrochloric acid, leading to the precipitation of the product.

    • The precipitate is collected by filtration, washed with cold water, and dried under a vacuum.

Reagent/SolventMolar Eq.PurityNotes
2-Chloro-3-nitrobenzoic acid1.0>98%Starting material
Ammonium Hydroxide (28-30%)ExcessReagent GradeActs as both reactant and solvent
Hydrochloric Acid (conc.)As neededReagent GradeFor acidification and precipitation
Step ii: Synthesis of 2,3-Diaminobenzoic acid

The reduction of the nitro group is a standard procedure. The following protocol uses tin(II) chloride, a common and effective reagent for this transformation.

  • Reaction:

    • 2-Amino-3-nitrobenzoic acid (1.0 eq) is dissolved in concentrated hydrochloric acid.

    • A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated hydrochloric acid is added portion-wise while maintaining the temperature below 10°C with an ice bath.

    • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up:

    • The reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is approximately 7-8, which will precipitate the tin salts.

    • The product is then extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Reagent/SolventMolar Eq.PurityNotes
2-Amino-3-nitrobenzoic acid1.0>95%
Tin(II) chloride dihydrate4.0 - 5.0>98%Reducing agent
Hydrochloric Acid (conc.)As neededReagent GradeSolvent
Ethyl Acetate-Reagent GradeExtraction solvent
Sodium Bicarbonate (sat.)As neededReagent GradeFor neutralization
Step iii: Synthesis of 2-Amino-3-mercaptobenzoic acid

This step involves a Sandmeyer-type reaction. The diazonium salt of one of the amino groups is formed and then displaced by a thiocyanate, which is subsequently hydrolyzed. It is crucial to control the temperature during diazotization.

  • Reaction:

    • 2,3-Diaminobenzoic acid (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C.

    • A solution of sodium nitrite (1.0 eq) in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 30-60 minutes at this temperature.

    • In a separate flask, a solution of potassium thiocyanate (1.1 eq) and iron(II) sulfate (catalytic amount) in water is prepared.

    • The cold diazonium salt solution is then added slowly to the potassium thiocyanate solution.

    • The reaction mixture is stirred at room temperature for several hours.

  • Work-up:

    • The resulting mixture, containing the intermediate thiocyanate, is then heated to hydrolyze the thiocyanate to the thiol.

    • After cooling, the product is precipitated by adjusting the pH.

    • The solid is collected by filtration, washed with cold water, and dried.

Reagent/SolventMolar Eq.PurityNotes
2,3-Diaminobenzoic acid1.0>95%
Sodium Nitrite1.0>97%For diazotization
Potassium Thiocyanate1.1>98%Sulfur source
Iron(II) SulfateCatalyticReagent GradeCatalyst
Hydrochloric Acid (conc.)As neededReagent Grade
Step iv: Synthesis of this compound

This final step is a cyclization reaction to form the benzothiazole ring. Formic acid serves as the source of the C2 carbon of the thiazole ring[3].

  • Reaction:

    • 2-Amino-3-mercaptobenzoic acid (1.0 eq) is suspended in formic acid (excess).

    • The mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The excess formic acid is removed under reduced pressure.

    • The residue is triturated with cold water, and the resulting solid is collected by filtration.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Reagent/SolventMolar Eq.PurityNotes
2-Amino-3-mercaptobenzoic acid1.0>90%
Formic Acid (>95%)ExcessReagent GradeReactant and solvent

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the experimental work.

G cluster_0 Preparation of Intermediates cluster_1 Final Product Synthesis A Start: 2-Chloro-3-nitrobenzoic acid B Amination A->B C Purification (Precipitation) B->C D Intermediate 1: 2-Amino-3-nitrobenzoic acid C->D E Reduction D->E F Purification (Extraction) E->F G Intermediate 2: 2,3-Diaminobenzoic acid F->G H Diazotization & Thiolation G->H I Purification (Precipitation) H->I J Intermediate 3: 2-Amino-3-mercaptobenzoic acid I->J K Cyclization with Formic Acid J->K L Purification (Recrystallization) K->L M Final Product: This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity. Standard laboratory safety protocols should be followed throughout all procedures.

References

Spectroscopic and Synthetic Insights into Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide offers a detailed examination of the spectroscopic characteristics of benzothiazoles, a significant class of heterocyclic compounds widely utilized in pharmaceutical and materials science research. Due to a scarcity of publicly available spectroscopic data for the specific derivative, Benzo[d]thiazole-4-carboxylic acid, this document will focus on the well-characterized parent compound, benzothiazole, as a representative model. The principles and techniques detailed herein are broadly applicable to the analysis of substituted benzothiazole derivatives. This guide provides tabulated spectroscopic data, comprehensive experimental methodologies, and a visual representation of a typical analytical workflow.

Spectroscopic Data Analysis: The Molecular Fingerprint of Benzothiazole

Spectroscopic analysis provides a detailed "fingerprint" of a molecule's structure. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for benzothiazole provide precise information about the chemical environment of each proton and carbon atom.[1][2]

Table 1: ¹H NMR Spectroscopic Data for Benzothiazole [1]

Chemical Shift (δ) ppmMultiplicityAssignment
9.03SingletH-2
8.12DoubletH-4
7.93DoubletH-7
7.52TripletH-5
7.41TripletH-6

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for Benzothiazole [2]

Chemical Shift (δ) ppmAssignment
156.4C-2
153.2C-7a
134.8C-3a
126.4C-6
125.1C-5
124.3C-4
121.9C-7

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of benzothiazole shows characteristic peaks corresponding to the vibrations of its aromatic and heterocyclic rings.

Table 3: IR Spectroscopic Data for Benzothiazole

Wavenumber (cm⁻¹)Assignment
3060Aromatic C-H Stretch
1600-1450Aromatic C=C Stretch
~1500C=N Stretch
~860C-S Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For benzothiazole, the molecular ion peak ([M]⁺) is observed at an m/z corresponding to its molecular weight (135.19 g/mol ).[3]

Table 4: Mass Spectrometry Data for Benzothiazole [3]

m/zAssignment
135Molecular Ion [M]⁺
108[M - HCN]⁺
91[C₆H₅S]⁺
69[C₄H₃S]⁺

Experimental Protocols

The following sections detail the generalized procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

  • Sample Preparation: A small quantity of the benzothiazole sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the sample solution to serve as an internal reference for the chemical shifts (0 ppm).

  • Data Acquisition: The sample tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

IR Spectroscopy Protocol

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.

  • Background Correction: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry Protocol

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).

  • Sample Introduction: The sample is introduced into the ionization source of the mass spectrometer. For volatile compounds like benzothiazole, this is often done via a heated inlet or the effluent from a gas chromatograph.

  • Ionization: The sample molecules are ionized, typically using electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like benzothiazole.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Compound (e.g., Benzothiazole) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for spectroscopic analysis.

References

Unveiling the Structural Architecture of Benzo[d]thiazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular architecture of pharmacologically active compounds is paramount for rational drug design and optimization. This technical guide provides an in-depth analysis of the crystal structure of Benzo[d]thiazole-4-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis and a validated target in cancer therapy.

While a definitive crystal structure for this compound is not publicly available, this guide presents a detailed examination of a closely related and well-characterized derivative, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. The crystallographic data from this analogue provides significant insights into the structural characteristics of the benzothiazole core, which are crucial for understanding its interactions with biological targets.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the representative compound, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one[1]. This data is essential for computational modeling and structure-activity relationship (SAR) studies.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.3392 (3)
b (Å) 11.0181 (3)
c (Å) 11.0858 (3)
α (°) 90
β (°) 108.973 (3)
γ (°) 90
Volume (ų) 1193.39 (6)
Z 4
Density (calculated) (Mg/m³) 1.442
Absorption coefficient (mm⁻¹) 2.149
F(000) 528

Experimental Protocols

Synthesis and Crystallization of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one[1]

A mixture of 2-(1-hydrazinyl-1-oxopropan-2-yl)benzo[d]thiazole (10 mmol) and dimethylformamide-dimethyl acetal (20 mmol) was stirred at room temperature for one hour. The excess acetal was removed by distillation under reduced pressure. The resulting solid product was washed with a 1:1 mixture of petroleum ether and diethyl ether and subsequently crystallized from ethanol to yield yellow crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement[1]

A single crystal of the compound was mounted on a diffractometer. Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Signaling Pathway and Mechanism of Action

This compound has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism is a key target for the development of anticancer and anti-inflammatory agents.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, TTP) UMP->Nucleotides DNARNA DNA & RNA Synthesis Nucleotides->DNARNA BTCA Benzo[d]thiazole- 4-carboxylic acid BTCA->Dihydroorotate Inhibits

Inhibition of the DHODH enzyme by this compound.

Experimental Workflow for Structure Determination

The process of determining the crystal structure of a small molecule like a benzothiazole derivative involves a series of well-defined steps, from synthesis to data analysis and structure validation.

Crystal_Structure_Workflow Synthesis Synthesis of Benzothiazole Derivative Crystallization Crystallization Synthesis->Crystallization Xray X-ray Data Collection Crystallization->Xray Solve Structure Solution (Direct Methods) Xray->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Validate Structure Validation Refine->Validate Database Deposition in Crystallographic Database Validate->Database

Workflow for single-crystal X-ray structure determination.

References

Potential biological activities of Benzo[d]thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Biological Activities of Benzo[d]thiazole-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities.[1][2][3] While direct experimental data on this compound is limited in the reviewed literature, this technical guide extrapolates its potential biological activities based on the extensive research conducted on its structural analogs. This document summarizes the potential therapeutic applications, presents quantitative data from related compounds in structured tables, details common experimental protocols, and illustrates key biological pathways and workflows using diagrams. The evidence from numerous studies on derivatives suggests that this compound is a promising core for the development of novel therapeutic agents.

Introduction to the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1] This structural motif is present in various natural and synthetic molecules that exhibit significant biological activities.[4] The versatility of the benzothiazole ring allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic properties.[5] Consequently, benzothiazole derivatives have been extensively explored as potential treatments for a wide range of diseases, including cancer, microbial infections, inflammatory conditions, and neurodegenerative disorders like Alzheimer's disease.[2][3][6] The core structure serves as a crucial pharmacophore that can interact with various biological targets, such as enzymes and cellular receptors.[2][7]

Synthesis of Benzo[d]thiazole Carboxylic Acids

While a specific protocol for this compound was not found, general synthetic strategies for benzothiazole derivatives are well-established. A common and efficient method involves the condensation reaction of an appropriately substituted aminothiophenol with a carboxylic acid or its derivative.[8][9] For instance, the synthesis of 2-aminobenzo[d]thiazole-6-carboxylate derivatives has been achieved through the reaction of 4-aminobenzoates with potassium thiocyanate (KSCN) and bromine in acetic acid.[10] This process involves the in-situ formation of thiocyanogen, which then facilitates the cyclization to form the benzothiazole ring.[10] A plausible synthetic route for a generic benzothiazole carboxylic acid is outlined below.

G cluster_start Starting Materials cluster_process Reaction & Cyclization cluster_end Product A Substituted 2-Aminothiophenol C Condensation & Dehydration/ Oxidative Cyclization A->C Catalyst (e.g., Iodine, Acid) B Carboxylic Acid / Aldehyde B->C D Substituted Benzo[d]thiazole C->D Purification

Figure 1: General workflow for benzothiazole synthesis.

Potential Biological Activities (Based on Derivative Studies)

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activities against a wide range of human cancer cell lines.[3][11] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes like carbonic anhydrase, which is associated with hypoxic tumors.[3][7] For example, certain indole-based semicarbazide benzothiazoles have shown significant antitumor activity with IC50 values in the nanomolar to low micromolar range against colon, lung, and breast cancer cell lines.[11] Another study reported that a synthesized benzothiazole derivative, B7, not only inhibited the proliferation of A431 and A549 cancer cells but also promoted apoptosis and arrested the cell cycle by inhibiting the AKT and ERK signaling pathways.[12]

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound ID Cancer Cell Line IC50 Value Reference
Indole Hydrazine Carboxamide (12) HT29 (Colon) 0.015 µM [11]
Indole Hydrazine Carboxamide (12) H460 (Lung) 0.28 µM [11]
Indole Hydrazine Carboxamide (12) A549 (Lung) 1.53 µM [11]
Indole Hydrazine Carboxamide (12) MDA-MB-231 (Breast) 0.68 µM [11]
Thiazolidine Derivative (54) MCF7 (Breast) 36 nM [11]
Thiazolidine Derivative (54) HEPG2 (Liver) 48 nM [11]
Compound B7 A431 (Skin) ~2 µM (at 24h) [12]
Compound B7 A549 (Lung) ~2 µM (at 24h) [12]

| Benzo[d]isothiazole Schiff Base (1e) | Various Leukemia Lines | CC50 = 4-9 µM |[13] |

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes B7 Benzothiazole Derivative (B7) B7->AKT Inhibits B7->ERK Inhibits G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folate Synthesis DHPS->Folate Growth Bacterial Growth Folate->Growth BTZ Benzothiazole-Pyrazolone Hybrid BTZ->DHPS Competitive Inhibition

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Benzo[d]thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole core, a heterocyclic system featuring a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a vast array of derivatives with diverse biological activities. This technical guide delves into the discovery and history of a key derivative, Benzo[d]thiazole-4-carboxylic acid, providing a comprehensive overview of its synthesis, characterization, and applications.

The pioneering work on benzothiazole synthesis dates back to 1887, when A.W. Hofmann reported the first synthesis of benzothiazole derivatives. A common and historically significant method for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, or acyl chlorides. This foundational chemistry paved the way for the exploration and synthesis of a multitude of substituted benzothiazoles, including the subject of this guide.

Historical Synthesis and Methodologies

While the exact first synthesis of this compound is not prominently documented in readily available historical records, its preparation logically follows from the established methods of benzothiazole formation. The primary and most direct synthetic route involves the cyclocondensation of 3-amino-2-mercaptobenzoic acid with a suitable one-carbon synthon, typically formic acid or its derivatives. This approach leverages the inherent reactivity of the ortho-amino and thiol groups to form the fused thiazole ring.

A Russian patent describes a method for synthesizing derivatives of 3-amino-2-mercaptobenzoic acid, highlighting their utility as intermediates in the preparation of benzothiazole compounds with potential applications in agriculture as microbicides and plant immunizers[1][2]. This underscores the importance of this precursor in accessing the this compound scaffold.

The general synthetic pathway can be visualized as follows:

Synthesis_of_Benzodthiazole_4_carboxylic_acid cluster_reactants Reactants cluster_process Process cluster_product Product 3_amino_2_mercaptobenzoic_acid 3-Amino-2-mercaptobenzoic acid cyclocondensation Cyclocondensation 3_amino_2_mercaptobenzoic_acid->cyclocondensation formic_acid Formic Acid (or derivative) formic_acid->cyclocondensation benzothiazole_4_carboxylic_acid This compound cyclocondensation->benzothiazole_4_carboxylic_acid

Figure 1: General synthetic scheme for this compound.
Experimental Protocols

While a specific historical protocol for the title compound is elusive, a general procedure based on established methodologies for analogous syntheses is presented below.

Synthesis of this compound from 3-Amino-2-mercaptobenzoic Acid:

  • Materials:

    • 3-Amino-2-mercaptobenzoic acid

    • Formic acid (98-100%)

    • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

    • Hydrochloric acid (for workup)

    • Water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-amino-2-mercaptobenzoic acid (1.0 equivalent) and an excess of formic acid (5-10 equivalents) is prepared.

    • Polyphosphoric acid is added as a catalyst and dehydrating agent.

    • The reaction mixture is heated to reflux (typically 100-120 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The resulting precipitate is collected by filtration.

    • The crude product is washed with water and then treated with a dilute solution of sodium bicarbonate to dissolve the carboxylic acid.

    • The aqueous solution is filtered to remove any insoluble impurities.

    • The filtrate is acidified with dilute hydrochloric acid to precipitate the pure this compound.

    • The purified product is collected by filtration, washed with cold water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported in a consolidated source. However, based on analogous reactions, the following table summarizes expected and reported data for related compounds.

ParameterThis compound (Expected)6-Hydroxybenzothiazole-2-carboxylic acid[3]2,1,3-Benzothiadiazole-4-carboxylic acid[4]
Molecular Formula C₈H₅NO₂SC₈H₅NO₃SC₇H₄N₂O₂S
Molecular Weight 179.19 g/mol 195.19 g/mol 180.18 g/mol
Melting Point Not widely reportedDecomposes in solution at RT145.5 °C
Appearance Expected to be a solid-Light brown to brown solid
Typical Yield Dependent on specific conditionsNot specifiedNot specified

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide range of biological targets. While specific applications of this compound are not as extensively documented as some of its derivatives, its structural features make it a valuable building block in drug discovery. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for the synthesis of diverse libraries of compounds for biological screening.

Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity: Benzothiazole-based compounds have been investigated as inhibitors of essential bacterial enzymes.

  • Anticancer Activity: Certain benzothiazole derivatives have shown potent antitumor effects.

  • Antiviral Activity: The scaffold has been incorporated into molecules with activity against various viruses.

  • Antidiabetic Activity: Some derivatives have been explored for their potential in managing diabetes.[5]

  • Neuroprotective Effects: Benzothiazoles are found in drugs used to treat neurological disorders.

The logical workflow for utilizing this compound in a drug discovery program would typically involve its use as a starting material for the synthesis of a library of derivatives, which are then subjected to biological screening.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development start_material This compound derivatization Chemical Derivatization (e.g., Amide Coupling) start_material->derivatization library Compound Library derivatization->library bio_screening Biological Screening library->bio_screening hit_id Hit Identification bio_screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

A Deep Dive into the Theoretical Landscape of Benzo[d]thiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on Benzo[d]thiazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. By leveraging computational methodologies, we can unlock a deeper understanding of its structural, electronic, and biological properties, paving the way for novel drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused benzene and thiazole ring system, with a carboxylic acid group at the 4-position. This scaffold is a key pharmacophore in numerous biologically active molecules. Of particular note, this compound has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and immunosuppressive agents. Theoretical studies, including pharmacophore modeling and molecular docking simulations, have been instrumental in validating its potential as a lead compound for novel therapeutics.[1]

Computational Methodology: A Theoretical Protocol

The theoretical investigation of this compound and its derivatives predominantly employs Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Vibrational Analysis

A common approach involves geometry optimization of the molecule to its ground state using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-31+G(d,p) basis set.[2][3] This level of theory provides a good balance between computational cost and accuracy for organic molecules. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability.[3][4] Global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[2][4] The MEP map is color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Theoretical Data Presentation

While a dedicated theoretical study on this compound is not extensively available in the public domain, we can infer its properties from studies on the parent benzothiazole and its substituted derivatives.

Calculated Geometrical Parameters

The following table presents typical calculated bond lengths and bond angles for the benzothiazole ring system, which are expected to be largely conserved in this compound. These values are generally in good agreement with experimental X-ray diffraction data for similar compounds.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C21.39C1-C6-C5120.5
C2-C31.40C2-C1-C6120.3
C3-C41.39C3-C4-C5120.4
C4-C51.40C4-C5-C6120.2
C5-C61.39C1-C2-C3118.6
C1-S11.76C6-C1-S1125.9
S1-C71.74C1-S1-C789.5
C7-N11.31S1-C7-N1115.2
N1-C61.40C7-N1-C6109.2
C1-C61.41N1-C6-C1110.9

Note: These are representative values from DFT calculations on benzothiazole derivatives and may vary slightly for this compound.

Calculated Electronic Properties

The electronic properties of benzothiazole derivatives are significantly influenced by the nature and position of substituents. The following table illustrates the trend of HOMO-LUMO energies and the energy gap for different substituted benzothiazoles.

Substituent E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV)
-H (Benzothiazole)-6.5-1.25.3
-NH2-5.8-0.94.9
-OH-6.1-1.15.0
-SCH3-6.0-1.54.5
-COOH (estimated)-6.8-1.85.0

Note: The values for the -COOH substituted derivative are estimated based on the electron-withdrawing nature of the carboxylic acid group. The actual values would require specific calculations.

Experimental Protocols

Synthesis of this compound

A general synthetic route to substituted benzothiazoles involves the condensation of an o-aminothiophenol with a carboxylic acid or its derivative.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling point solvent like N,N-dimethylformamide (DMF).

  • Addition of Reactant: Add phthalic anhydride (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours (typically 4-8 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Precipitation and Filtration: The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Characteristic peaks for the carboxylic acid C=O stretch (around 1700 cm⁻¹), O-H stretch (broad, around 3000 cm⁻¹), and the benzothiazole ring vibrations will be observed.

Visualizations

Computational Workflow

Computational_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-31+G(d,p)) cluster_analysis Analysis cluster_output Output start Initial Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc optimized_geom Optimized Geometry geom_opt->optimized_geom electronic_prop Electronic Property Calculation freq_calc->electronic_prop vib_analysis Vibrational Analysis (IR/Raman) freq_calc->vib_analysis thermo_data Thermodynamic Data freq_calc->thermo_data homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep vib_analysis->optimized_geom reactivity Reactivity Descriptors homo_lumo->reactivity mep->reactivity

Caption: A typical workflow for the theoretical study of this compound.

Inhibition of DHODH Signaling Pathway

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... DHODH->Orotate Product BTCA This compound BTCA->DHODH Inhibition

Caption: Inhibition of the DHODH pathway by this compound.

Conclusion

The theoretical study of this compound, through methods like Density Functional Theory, provides invaluable insights into its molecular structure, stability, and reactivity. While direct computational data for this specific molecule is emerging, analysis of related benzothiazole derivatives allows for a robust understanding of its expected properties. The identification of this compound as a DHODH inhibitor underscores the power of combining computational and experimental approaches in modern drug discovery. Future theoretical work should focus on detailed molecular docking and dynamics simulations with the DHODH enzyme to elucidate the precise binding mode and to guide the design of even more potent and selective inhibitors.

References

An In-depth Technical Guide to the Safety and Handling of Benzo[d]thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzo[d]thiazole-4-carboxylic acid (CAS No. 1260529-67-6), a heterocyclic building block relevant in medicinal chemistry and materials science. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation. While comprehensive toxicological data is not available, the precautionary statements indicate potential harm upon exposure.

Table 1: GHS Hazard Classification and Precautionary Statements

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1][2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Safe Handling and Storage

Proper handling and storage are paramount to minimize exposure risk. This involves the use of appropriate personal protective equipment and adherence to standard laboratory practices for handling chemical solids.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.To prevent eye irritation from dust particles or splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation upon contact.[2]
Lab coat or other protective clothing.To prevent contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respirator.Recommended when handling large quantities or if ventilation is inadequate to prevent respiratory tract irritation.[3]
Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

  • Dispensing: Avoid generating dust when weighing or transferring the solid. Use appropriate tools and techniques, such as a spatula, and handle in a contained space.

  • General Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[1]

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Compatibility: Store away from strong oxidizing agents.[3] As a carboxylic acid, it should also be segregated from bases.[5]

  • Conditions to Avoid: Avoid moisture and direct sunlight.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures
  • Personal Precautions: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2] Keep unprotected personnel away.

  • Containment and Cleaning: For a small spill, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and sulfur oxides.[2][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) office for specific guidance.

Visualized Workflows

The following diagrams illustrate key safety and handling protocols.

G cluster_handling Standard Handling Workflow prep 1. Don PPE (Goggles, Gloves, Lab Coat) weigh 2. Weigh in Fume Hood (Minimize Dust) prep->weigh reaction 3. Add to Reaction Vessel weigh->reaction cleanup 4. Clean Work Area reaction->cleanup storage 5. Store Properly cleanup->storage

Caption: Standard laboratory handling workflow for this compound.

G cluster_spill Chemical Spill Response spill Spill Occurs evacuate 1. Alert Others & Evacuate Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain the Spill ppe->contain collect 4. Collect with Inert Material contain->collect dispose 5. Dispose as Hazardous Waste collect->dispose decontaminate 6. Decontaminate Area dispose->decontaminate

Caption: Emergency response procedure for a this compound spill.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of Benzo[d]thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Benzo[d]thiazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of the crucial intermediate, 2-amino-3-mercaptobenzoic acid, from 3-aminobenzoic acid. This is followed by a cyclization reaction with formic acid to yield the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence as a core scaffold in a variety of biologically active molecules. Its derivatives have shown a wide range of pharmacological activities, making the efficient and reliable synthesis of this key intermediate a critical aspect of drug discovery and development. The protocol outlined below describes a robust two-step synthetic route, providing a clear and reproducible method for obtaining this compound in good yield and purity.

Overall Reaction Scheme

cluster_0 Step 1: Synthesis of 2-amino-3-mercaptobenzoic acid cluster_1 Step 2: Cyclization to this compound 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Intermediate 2-amino-3-mercaptobenzoic acid Reagents1 1. NH4SCN, Br2, Acetic Acid 2. Hydrolysis (e.g., NaOH, then H+) Final_Product This compound Intermediate->Final_Product Reagents2 Formic Acid (HCOOH) Reagents1->Intermediate Reagents2->Final_Product

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-3-mercaptobenzoic acid

This procedure is adapted from established methods for the synthesis of related aminomercaptobenzoic acids.

Materials:

  • 3-Aminobenzoic acid

  • Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water (deionized)

Procedure:

  • Thiocyanation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, suspend 3-aminobenzoic acid (1.0 eq) in glacial acetic acid. Add ammonium thiocyanate (4.0 eq) to the suspension and stir at room temperature.

  • Cool the mixture in an ice bath and add a solution of bromine (2.0 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture and pour it onto ice. The intermediate product, a substituted benzothiazole, will precipitate. Filter the solid, wash with water, and dry.

  • Suspend the dried intermediate in an aqueous solution of sodium hydroxide (e.g., 10-20%) and heat the mixture to reflux for 8-12 hours to effect hydrolysis.

  • Acidification and Isolation: Cool the reaction mixture and filter to remove any insoluble impurities. Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The desired product, 2-amino-3-mercaptobenzoic acid, will precipitate. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

Step 2: Synthesis of this compound

Materials:

  • 2-amino-3-mercaptobenzoic acid

  • Formic acid (≥ 98%)

  • Water (deionized)

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-mercaptobenzoic acid (1.0 eq) and an excess of formic acid (e.g., 10-20 eq by volume).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water. The crude this compound will precipitate.

  • Filter the solid product and wash it thoroughly with water to remove any excess formic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

  • Dry the purified product under vacuum.

Data Presentation

ParameterStep 1: Synthesis of 2-amino-3-mercaptobenzoic acidStep 2: Synthesis of this compound
Starting Material 3-Aminobenzoic acid2-amino-3-mercaptobenzoic acid
Key Reagents NH₄SCN, Br₂, NaOHFormic acid
Solvent Glacial Acetic Acid, WaterNone (Formic acid acts as reagent and solvent)
Reaction Temperature 0-10 °C (bromination), 80-90 °C (thiocyanation), Reflux (hydrolysis)Reflux (100-110 °C)
Reaction Time 12-18 hours (total)2-4 hours
Typical Yield 60-70%80-90%
Purification Method Precipitation/Acid-base extractionRecrystallization (Ethanol/Water)

Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound start Start: 3-Aminobenzoic Acid thiocyanation Thiocyanation with NH4SCN and Br2 in Acetic Acid start->thiocyanation hydrolysis Hydrolysis with NaOH thiocyanation->hydrolysis Intermediate Formation acidification Acidification with HCl to precipitate intermediate hydrolysis->acidification isolation1 Filter and Dry Intermediate: 2-amino-3-mercaptobenzoic acid acidification->isolation1 cyclization Cyclization with Formic Acid (Reflux) isolation1->cyclization precipitation Precipitation in Water cyclization->precipitation filtration Filter and Wash Crude Product precipitation->filtration recrystallization Recrystallization from Ethanol/Water filtration->recrystallization final_product Final Product: This compound recrystallization->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Concentrated acids and bases are corrosive; handle with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Application Notes and Protocols: Benzo[d]thiazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazole is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities and applications in materials science.[1][2][3] Its derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] Benzo[d]thiazole-4-carboxylic acid, in particular, serves as a versatile building block, offering a reactive handle for the synthesis of a diverse array of functional molecules. The carboxylic acid group can be readily transformed into amides, esters, and other functional groups, enabling the exploration of vast chemical space for drug discovery and the development of novel functional materials.[5][6]

This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of amides and esters, highlighting its potential in the development of bioactive compounds and functional materials.

I. Synthesis of Bioactive Amide Derivatives

The amide bond is a cornerstone of medicinal chemistry, and the conversion of this compound to its corresponding amides allows for the introduction of various substituents to modulate biological activity.

Application Note: Amide Coupling for Bioactive Molecule Synthesis

Amide derivatives of this compound are synthesized through the coupling of the carboxylic acid with a primary or secondary amine. This reaction is typically mediated by a coupling agent to activate the carboxylic acid. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DCC (N,N'-Dicyclohexylcarbodiimide).[7][8] The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity. The resulting Benzo[d]thiazole-4-carboxamides are of significant interest in drug discovery due to their potential to interact with various biological targets.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for the synthesis of Benzo[d]thiazole-4-carboxamides using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Quantitative Data Summary:

EntryAmineCoupling ReagentSolventTime (h)Yield (%)Reference
1Various AminesHATU/DIPEADMF4-1275-90[8]
2AnilineTiCl4/PyridinePyridine285[5]
3Various AminesPNT/NMMDichloromethane2-390-95[9]

PNT: Phosphonitrilic chloride trimer, NMM: N-methyl morpholine

Biological Activity of Benzo[d]thiazole-4-carboxamides

Derivatives of Benzo[d]thiazole have been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific mechanism of action is dependent on the overall structure of the molecule. For instance, some benzothiazole derivatives have been found to inhibit tubulin polymerization, a critical process in cell division, leading to apoptosis in cancer cells.[1] Others have been investigated as inhibitors of bacterial enzymes.

Signaling Pathway Diagram:

G Potential Anticancer Mechanism of Benzo[d]thiazole Derivatives Benzo_d_thiazole_Derivative Benzo_d_thiazole_Derivative Tubulin Tubulin Benzo_d_thiazole_Derivative->Tubulin Inhibition Microtubule_Polymerization Microtubule_Polymerization Tubulin->Microtubule_Polymerization Required for Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of anticancer activity.

II. Synthesis of Ester Derivatives for Functional Materials

Esterification of this compound provides a route to novel monomers for polymer synthesis and the creation of functional dyes.[10][11]

Application Note: Esterification for Material Synthesis

The esterification of this compound with various alcohols can be achieved through several methods, including the classic Fischer esterification using an acid catalyst, or milder methods for more sensitive substrates.[6][12] These esters can serve as key intermediates in the synthesis of polymers with desirable electronic or optical properties, or as functional dyes for various applications.[13]

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of an ester derivative of this compound via Fischer esterification.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.

Quantitative Data Summary:

EntryAlcoholCatalystTime (h)Yield (%)Reference
1EthanolH2SO44-870-85[12]
2MethanolH2SO44-870-85[12]

Experimental Workflow Diagram:

G Workflow for Ester Synthesis and Application cluster_synthesis Synthesis cluster_application Application Start Benzo[d]thiazole- 4-carboxylic acid Esterification Esterification Start->Esterification Alcohol, Acid Catalyst Ester_Product Ester Derivative Esterification->Ester_Product Polymerization Polymerization Ester_Product->Polymerization Dye_Synthesis Dye_Synthesis Ester_Product->Dye_Synthesis Functional_Polymer Functional_Polymer Polymerization->Functional_Polymer Functional_Dye Functional_Dye Dye_Synthesis->Functional_Dye

Caption: Synthesis and application of ester derivatives.

III. Spectroscopic Characterization

The synthesized amide and ester derivatives of this compound can be characterized using standard spectroscopic techniques to confirm their structure and purity.[14]

Spectroscopic Data Summary:

TechniqueKey Observances for Benzo[d]thiazole Derivatives
¹H NMR Aromatic protons typically appear in the range of δ 7.5-8.5 ppm. The chemical shifts of protons on the amide or ester substituent will be indicative of the successful transformation. The carboxylic acid proton, a broad singlet above δ 10 ppm, will be absent in the products.[14]
¹³C NMR The carbonyl carbon of the amide or ester will appear in the range of δ 160-175 ppm. Characteristic signals for the benzothiazole core will also be present.[14]
IR The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be replaced by an N-H stretch for amides (around 3300 cm⁻¹) or will be absent in esters. A strong C=O stretch will be present for both amides and esters (around 1650-1750 cm⁻¹).[14]
Mass Spec The molecular ion peak will correspond to the expected molecular weight of the synthesized derivative.

Logical Relationship Diagram for Characterization:

G Spectroscopic Characterization Logic Synthesized_Product Synthesized_Product NMR NMR (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Purity_Assessment Purity_Assessment NMR->Purity_Assessment IR->Structural_Confirmation Functional Groups MS->Structural_Confirmation Molecular Weight

Caption: Logic for structural confirmation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this important scaffold, leading to the development of novel bioactive compounds and functional materials.

References

Application of Benzo[d]thiazole-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities. This bicyclic system, formed by the fusion of a benzene ring and a thiazole ring, serves as a versatile pharmacophore in the design of novel therapeutic agents. Derivatives of benzo[d]thiazole have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

While extensive research has been conducted on various substituted benzothiazoles, specific data and detailed protocols for Benzo[d]thiazole-4-carboxylic acid are limited in publicly available literature. However, the introduction of a carboxylic acid group at the 4-position of the benzothiazole nucleus offers a valuable handle for synthetic modification and potential interactions with biological targets. This document aims to provide a comprehensive overview of the potential applications of this compound in medicinal chemistry by drawing parallels with closely related benzothiazole-containing compounds. The provided protocols and data for analogous compounds can serve as a foundational guide for the investigation of this compound and its derivatives.

Synthesis of Benzo[d]thiazole Derivatives

The synthesis of the benzo[d]thiazole core typically involves the condensation of an appropriately substituted 2-aminothiophenol with a variety of reagents. For the synthesis of this compound, a plausible route would involve the cyclization of 2-amino-3-mercaptobenzoic acid with a suitable one-carbon synthon.

General Synthetic Protocol for 2-Substituted Benzothiazoles from Carboxylic Acids:

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with carboxylic acids. This method can be adapted for the synthesis of derivatives of this compound by using a substituted 2-aminothiophenol.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired carboxylic acid (1 mmol) and 2-aminothiophenol (1 mmol) in a suitable solvent such as polyphosphoric acid (PPA) or under solvent-free conditions with a catalyst like methanesulfonic acid and silica gel.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 180 °C for a period of 2 to 24 hours. The optimal conditions will vary depending on the specific substrates.

  • Work-up: After cooling to room temperature, quench the reaction mixture by carefully adding it to a stirred solution of sodium bicarbonate or an alternative base.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Therapeutic Applications and Biological Activities

Based on the activities of analogous benzothiazole compounds, this compound derivatives are promising candidates for various therapeutic areas.

Anticancer Activity

Numerous benzothiazole derivatives have exhibited potent anticancer activity through various mechanisms of action, including the inhibition of protein kinases and induction of apoptosis.

Key Targets and Signaling Pathways:

  • Kinase Inhibition: Benzothiazole derivatives have been identified as inhibitors of several kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Inhibition of VEGFR-2 is a key strategy to block angiogenesis, a critical process for tumor growth and metastasis.

  • STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial mediator of oncogenic signaling. Benzothiazole-based compounds have been designed as potent inhibitors of the STAT3 signaling pathway, demonstrating the potential to suppress tumor cell proliferation and survival.[4][5][6]

Workflow for Screening Anticancer Activity:

Caption: Workflow for anticancer drug discovery with benzothiazole derivatives.

Quantitative Data for Anticancer Benzothiazole Analogs:

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole-pyrazolesMCF-73.84[7]
Benzothiazole-pyrazolesHCT-1165.61[7]
Benzothiazole-pyrazolesHEPG-27.92[7]
Benzothiazole derivative (B19)MDA-MB-4680.067 (STAT3 inhibition)[4]
2-Hydroxyquinoline-4-carboxamidesPC-3<0.075[8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

The benzothiazole scaffold is a common feature in compounds with significant antimicrobial properties, targeting both bacteria and fungi. The carboxylic acid moiety at the 4-position could enhance the solubility and cell permeability of these compounds, potentially improving their antimicrobial efficacy.

Workflow for Screening Antimicrobial Activity:

Caption: Workflow for antimicrobial drug discovery with benzothiazole derivatives.

Quantitative Data for Antimicrobial Benzothiazole Analogs:

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzothiazole-thiazole hybridsS. aureus3.90 - 15.63[9]
Benzothiazole-thiazole hybridsM. tuberculosis3.90 - 15.63[9]
Thiazolidinone derivativesS. aureus0.10 - 0.75 (mg/mL)[10]
Thiazolidinone derivativesE. coli0.10 - 0.75 (mg/mL)[10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the synthesized this compound derivatives in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging the extensive research on analogous benzothiazole derivatives, researchers can strategically design and synthesize novel compounds with potential applications in oncology and infectious diseases. The presence of the carboxylic acid at the 4-position provides a key functional group for derivatization to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and quantitative data provided herein for related compounds offer a valuable starting point for the systematic investigation of this compound and its derivatives in medicinal chemistry. Further exploration of this specific scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for Benzo[d]thiazole-4-carboxylic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers metal complexes of various benzothiazole derivatives; however, specific research on Benzo[d]thiazole-4-carboxylic acid as a primary ligand is limited. The following application notes and protocols are therefore based on the established chemistry of closely related benzothiazole carboxylic acid isomers and the general coordination behavior of benzothiazole and carboxylate moieties. These notes serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of this specific ligand.

Application Notes

Introduction

Benzo[d]thiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and materials chemistry.[1][2] The fusion of a benzene and a thiazole ring creates a stable aromatic system with multiple coordination sites, making it a versatile ligand for the formation of metal complexes.[1][3] The introduction of a carboxylic acid group at the 4-position of the benzo[d]thiazole scaffold is anticipated to provide a strong bidentate or bridging coordination site through the carboxylate oxygen atoms, in addition to the potential coordination involving the thiazole nitrogen and sulfur atoms. This multi-dentate character can lead to the formation of stable and structurally diverse metal complexes with a wide range of potential applications.

Potential Applications

Based on studies of related benzothiazole-metal complexes, this compound complexes are projected to be promising candidates for the following applications:

  • Antimicrobial Agents: Metal complexes of benzothiazole derivatives have demonstrated significant activity against various strains of bacteria and fungi.[2][4] The chelation of the metal ion can enhance the antimicrobial properties of the organic ligand.

  • Anticancer Agents: A significant area of research for benzothiazole-metal complexes is in oncology.[4][5] These complexes can interact with DNA and other biological targets to induce cancer cell death. The specific cytotoxicity of these compounds is an active area of investigation.

  • Catalysis: The well-defined coordination geometry of metal complexes makes them suitable as catalysts in various organic transformations. The electronic properties of the this compound ligand can be tuned to influence the catalytic activity of the central metal ion.

  • Luminescent Materials: The aromatic nature of the benzothiazole ring system suggests that its metal complexes could exhibit interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Coordination Chemistry

This compound offers several potential coordination modes. The carboxylic acid group can deprotonate to form a carboxylate, which can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. Furthermore, the nitrogen atom of the thiazole ring can act as a Lewis base and coordinate to the metal ion. The sulfur atom in the thiazole ring could also participate in coordination, although this is generally less common. The specific coordination mode will depend on the metal ion, the reaction conditions (such as pH), and the presence of other co-ligands. For instance, in related systems, the pH of the reaction solution has been shown to control the topology of the resulting coordination network.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a hypothetical metal complex of this compound.

Protocol 1: Synthesis of a Generic Metal Complex of this compound

Objective: To synthesize a metal complex using this compound as a ligand.

Materials:

  • This compound (ligand)

  • A metal salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) chloride hexahydrate, Copper(II) chloride dihydrate)[5]

  • Solvent (e.g., Ethanol, Methanol, Dimethylformamide)

  • Base (e.g., Sodium hydroxide, Triethylamine) to deprotonate the carboxylic acid

Procedure:

  • Dissolve a specific molar equivalent of this compound in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Add a stoichiometric amount of base dropwise to the reaction mixture to facilitate the deprotonation of the carboxylic acid and promote coordination.

  • Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with the solvent to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Protocol 2: Characterization of the Metal Complex

Objective: To characterize the synthesized metal complex to determine its structure and properties.

Methods:

  • Elemental Analysis (CHN): To determine the empirical formula of the complex.

  • Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group and the thiazole ring to the metal ion. A shift in the C=O stretching frequency of the carboxylic acid upon coordination is a key indicator.

  • UV-Visible Spectroscopy: To study the electronic transitions in the complex and to get insights into its geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): To elucidate the structure of the ligand in the complex.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte in solution.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

  • Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Data Presentation

The following table summarizes hypothetical characterization data for a generic metal complex, [M(Benzo[d]thiazole-4-carboxylate)₂], where M is a divalent metal ion.

ParameterExpected Value/ObservationSignificance
Elemental Analysis Consistent with the proposed formulaConfirms the stoichiometry of the complex.
IR Spectroscopy (cm⁻¹) Shift of C=O stretch from ~1700 to ~1600-1550Indicates coordination of the carboxylate group.
New band in the 400-600 regionSuggests the formation of a Metal-Nitrogen or Metal-Oxygen bond.
UV-Visible Spectroscopy (nm) d-d transitions in the visible regionProvides information about the electronic structure and geometry of the metal center.
Molar Conductivity (Ω⁻¹ cm² mol⁻¹) Low value in a non-coordinating solventSuggests a non-electrolytic nature.
Magnetic Moment (B.M.) Value corresponds to the expected number of unpaired electronsHelps in determining the oxidation state and spin state of the metal ion.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_ligand Dissolve this compound start->dissolve_ligand dissolve_metal Dissolve Metal Salt start->dissolve_metal mix Mix Solutions dissolve_ligand->mix dissolve_metal->mix add_base Add Base mix->add_base reflux Reflux add_base->reflux cool Cool to RT reflux->cool filter Filter cool->filter wash Wash filter->wash dry Dry wash->dry product Final Complex dry->product elemental Elemental Analysis product->elemental ir IR Spectroscopy product->ir uv_vis UV-Vis Spectroscopy product->uv_vis nmr NMR (if applicable) product->nmr conductivity Molar Conductivity product->conductivity magnetic Magnetic Susceptibility product->magnetic xray X-ray Diffraction product->xray

Caption: Experimental workflow for the synthesis and characterization of a metal complex.

coordination_modes cluster_carboxylate Carboxylate Coordination cluster_thiazole Thiazole Coordination ligand This compound monodentate Monodentate ligand->monodentate bidentate Bidentate Chelating ligand->bidentate bridging Bridging ligand->bridging nitrogen Thiazole Nitrogen ligand->nitrogen sulfur Thiazole Sulfur (less common) ligand->sulfur

Caption: Potential coordination modes of this compound.

References

High-performance liquid chromatography (HPLC) method for Benzo[d]thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An optimized and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Benzo[d]thiazole-4-carboxylic acid is presented. This method is crucial for researchers, scientists, and drug development professionals involved in the purity assessment, quantification, and stability testing of this compound. The protocol details a reversed-phase HPLC approach with UV detection, ensuring high sensitivity and reproducibility for reliable analysis in various research and quality control settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is essential for the development of a suitable analytical method.

PropertyValue
Molecular FormulaC₈H₅NO₂S
Molecular Weight179.19 g/mol
Chemical Structure
UV AbsorbanceAromatic, expected to have strong UV absorbance.
SolubilityLikely soluble in organic solvents such as methanol and acetonitrile.

Recommended HPLC Method Parameters

A reversed-phase HPLC method with UV detection has been developed for the analysis of this compound. The chromatographic conditions are summarized in the table below. The selection of a C18 column is a common and effective choice for the separation of benzothiazole derivatives.[1]

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water (Gradient)
Gradient30% Acetonitrile to 70% Acetonitrile over 10 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectorUV at 254 nm

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

Standard Solution Preparation
  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterExpected Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Standard/Sample dissolve Dissolve in Methanol prep_start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter equilibration System Equilibration filter->equilibration injection Inject Sample (10 µL) equilibration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Record Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report Logical_Relationship compound This compound method HPLC Method compound->method parameters Chromatographic Parameters (Column, Mobile Phase, etc.) method->parameters validation Method Validation (Linearity, Accuracy, Precision) method->validation application Application (Purity, Quantification, Stability) method->application

References

Application Notes and Protocols for the Functionalization of Benzo[d]thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid bicyclic structure serves as a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The functionalization of the carboxylic acid group at the 4-position of the benzo[d]thiazole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

This document provides detailed application notes and experimental protocols for the two primary modes of functionalizing the carboxylic acid group of Benzo[d]thiazole-4-carboxylic acid: amide bond formation and esterification . These transformations allow for the introduction of a diverse array of chemical moieties, facilitating the optimization of biological activity and other drug-like properties.

Amide Bond Formation

The conversion of the carboxylic acid group of this compound to an amide is a widely employed strategy in the synthesis of biologically active molecules. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid, rendering it susceptible to nucleophilic attack by a primary or secondary amine.

General Workflow for Amide Coupling

A typical experimental workflow for the synthesis of Benzo[d]thiazole-4-carboxamides involves the activation of the carboxylic acid followed by the addition of the desired amine.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome start_acid This compound coupling Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt) start_acid->coupling start_amine Primary or Secondary Amine start_amine->coupling product Benzo[d]thiazole-4-carboxamide Derivative coupling->product Amide Bond Formation solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->coupling base Base (optional) (e.g., DIPEA, Et3N) base->coupling Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome start_acid This compound catalyst Acid Catalyst (e.g., H₂SO₄, HCl) start_acid->catalyst start_alcohol Alcohol (e.g., Methanol, Ethanol) start_alcohol->catalyst product Benzo[d]thiazole-4-carboxylate Ester catalyst->product Esterification water Water catalyst->water conditions Heat (Reflux) Signaling_Pathways cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation Gene_Expression_JS Gene Expression (Proliferation, Survival) STAT3->Gene_Expression_JS BTZ_STAT3 Benzothiazole Derivatives BTZ_STAT3->STAT3 Inhibition Toll_Like_Receptor Toll-Like Receptor IKK IKK Toll_Like_Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Releases Gene_Expression_NFkB Gene Expression (Inflammation, COX-2, iNOS) NFκB->Gene_Expression_NFkB BTZ_NFkB Benzothiazole Derivatives BTZ_NFkB->NFκB Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth BTZ_PI3K Benzothiazole Derivatives BTZ_PI3K->PI3K Inhibition

References

Application Notes and Protocols for In Vitro Assays Involving Benzo[d]thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro pharmacological evaluation of Benzo[d]thiazole-4-carboxylic acid derivatives, with a specific focus on its role as a core structural component of the potent Farnesoid X Receptor (FXR) agonist, Tropifexor (LJN452). The following sections detail the experimental protocols for key assays used to characterize the activity of this compound.

Introduction

This compound is a heterocyclic organic compound that has emerged as a critical pharmacophore in the development of novel therapeutic agents. Its rigid structure and potential for diverse chemical modifications make it an attractive scaffold for targeting various biological pathways. A prominent example of its application is in the structure of Tropifexor, a highly potent, non-bile acid FXR agonist that has been investigated for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).

This document outlines the in vitro assays employed to determine the efficacy and potency of Tropifexor, thereby highlighting the utility of the this compound scaffold.

Key In Vitro Assays

Farnesoid X Receptor (FXR) Activation Assays

FXR is a nuclear receptor that plays a central role in bile acid homeostasis, lipid metabolism, and inflammation. Assays to measure the activation of FXR are crucial in the development of drugs like Tropifexor.

a) FXR-HTRF Coactivator Interaction Assay

This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator (SRC) peptide.

b) FXR BSEP-luc Reporter Gene Cellular Assay

This cell-based assay quantifies the ability of a compound to activate FXR-mediated gene transcription, using the bile salt export pump (BSEP) promoter linked to a luciferase reporter gene.

c) FXR Target Gene Expression in Primary Human Hepatocytes

This assay confirms the engagement of the FXR pathway in a more physiologically relevant system by measuring the induction of endogenous FXR target genes, such as Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP).

Quantitative Data Summary

The following table summarizes the in vitro potency of Tropifexor (containing the this compound scaffold) in various FXR activation assays.

Assay TypeCompoundParameterValue (nM)Reference
FXR-HTRF Coactivator InteractionTropifexor (LJN452)EC500.54[1]
FXR BSEP-luc Cellular AssayTropifexor (LJN452)EC500.69[1]
FXR Target Gene Expression (BSEP & SHP)Tropifexor (LJN452)Lowest Effective Conc.0.1[2]

Experimental Protocols

Protocol 1: FXR-HTRF Coactivator Interaction Assay

Objective: To determine the in vitro potency (EC50) of a test compound in inducing the interaction between the FXR ligand-binding domain and a coactivator peptide using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • GST-tagged human FXR-LBD

  • 6xHis-tagged human SRC1 peptide

  • Europium cryptate-labeled anti-GST antibody

  • XL665-labeled anti-6xHis antibody

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compound (e.g., Tropifexor)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a pre-mixed solution of GST-FXR-LBD and 6xHis-SRC1 peptide to each well.

  • Add a pre-mixed solution of the anti-GST-Europium and anti-6xHis-XL665 antibodies to each well.

  • Incubate the plate in the dark at room temperature for 2-4 hours.

  • Read the plate on an HTRF plate reader, measuring the fluorescence emission at 620 nm and 665 nm after excitation at 320 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: FXR BSEP-luc Reporter Gene Cellular Assay

Objective: To measure the ability of a test compound to activate FXR-mediated transcription of a reporter gene in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for full-length human FXR

  • Reporter vector containing the human BSEP promoter upstream of the firefly luciferase gene

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound (e.g., Tropifexor)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the FXR expression vector and the BSEP-luc reporter vector using a suitable transfection reagent.

  • Plate the transfected cells into 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound dilutions.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Plot the luciferase activity against the log of the compound concentration and fit the data to determine the EC50 value.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_primary Primary Cell Assay a FXR-LBD d HTRF Signal Generation a->d b Coactivator Peptide b->d c Test Compound (Tropifexor) c->d e EC50 Determination d->e f Cells with FXR & BSEP-luc Reporter h Luciferase Expression f->h g Test Compound (Tropifexor) g->h i EC50 Determination h->i j Primary Human Hepatocytes l Target Gene Upregulation (BSEP, SHP) j->l k Test Compound (Tropifexor) k->l m Confirmation of Target Engagement l->m

Caption: Workflow of in vitro assays for FXR agonists.

signaling_pathway Tropifexor Tropifexor (this compound derivative) FXR FXR Tropifexor->FXR activates RXR RXR FXR->RXR heterodimerizes with FXRE FXR Response Element (e.g., in BSEP promoter) RXR->FXRE binds to Transcription Gene Transcription FXRE->Transcription mRNA mRNA (BSEP, SHP) Transcription->mRNA Protein Protein Synthesis mRNA->Protein BSEP_SHP BSEP & SHP Proteins Protein->BSEP_SHP Response Physiological Response (Bile Acid Homeostasis) BSEP_SHP->Response

References

Application Notes and Protocols for the Scale-Up Synthesis of Benzo[d]thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]thiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its scaffold is present in a variety of biologically active compounds. The following application notes provide a detailed, multi-step protocol for the scale-up synthesis of this valuable compound, designed to be a reliable resource for researchers in both academic and industrial settings. The described synthetic route is based on established chemical transformations and has been optimized for scalability, safety, and efficiency.

Synthetic Strategy Overview

The multi-step synthesis of this compound commences with the nitration of a commercially available substituted benzoic acid, followed by a nucleophilic aromatic substitution to introduce a protected thiol group. Subsequent reduction of the nitro group and deprotection of the thiol precedes the final cyclization step to yield the target molecule. This route is designed to utilize readily available and cost-effective reagents, making it suitable for large-scale production.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitrobenzoic acid

This initial step involves the regioselective nitration of 2-chlorobenzoic acid. The chloro-substituent directs the nitration primarily to the 3- and 5-positions, with the 3-nitro isomer being a major product under controlled conditions.

Materials and Reagents:

  • 2-Chlorobenzoic acid

  • Concentrated Sulfuric acid (98%)

  • Concentrated Nitric acid (70%)

  • 1,2-Dichloroethane

  • Deionized water

  • Ice

Procedure:

  • In a suitable reactor equipped with mechanical stirring, a cooling jacket, and a dropping funnel, suspend 2-chlorobenzoic acid in 1,2-dichloroethane.

  • Cool the suspension to 0-5 °C with constant stirring.

  • Slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 5-10 °C.

  • After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice with vigorous stirring.

  • The precipitated product is collected by filtration, washed with cold deionized water until the washings are neutral, and then dried under vacuum to afford 2-chloro-3-nitrobenzoic acid.

Step 2: Synthesis of 2-(Acetylthio)-3-nitrobenzoic acid

This step introduces a protected thiol group via a nucleophilic aromatic substitution (SNAr) reaction. The nitro group activates the aromatic ring, facilitating the displacement of the chloride by the sulfur nucleophile.

Materials and Reagents:

  • 2-Chloro-3-nitrobenzoic acid

  • Potassium thioacetate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine solution

Procedure:

  • In a reactor, dissolve 2-chloro-3-nitrobenzoic acid in anhydrous DMF.

  • Add potassium thioacetate to the solution and heat the mixture to 80-90 °C.

  • Maintain this temperature and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-(acetylthio)-3-nitrobenzoic acid can be purified by recrystallization.

Step 3: Synthesis of 2-Amino-3-mercaptobenzoic acid

This step involves the simultaneous reduction of the nitro group to an amine and the hydrolysis of the thioacetate to a free thiol.

Materials and Reagents:

  • 2-(Acetylthio)-3-nitrobenzoic acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a stirred suspension of iron powder in a mixture of ethanol and water in a reactor, add a solution of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-85 °C).

  • To this refluxing mixture, add a solution of 2-(acetylthio)-3-nitrobenzoic acid in ethanol portion-wise.

  • After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-amino-3-mercaptobenzoic acid, which is often used in the next step without further purification.

Step 4: Synthesis of this compound

The final step is the cyclization of the 2-amino-3-mercaptobenzoic acid intermediate to form the benzothiazole ring.

Materials and Reagents:

  • 2-Amino-3-mercaptobenzoic acid

  • Formic acid (88%)

  • Deionized water

Procedure:

  • In a reactor, suspend the crude 2-amino-3-mercaptobenzoic acid in formic acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold deionized water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Step Reaction Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%) Purity (by HPLC, %)
1Nitration2-Chlorobenzoic acid, HNO₃, H₂SO₄1,2-Dichloroethane5-101-285-95>95
2SNAr2-Chloro-3-nitrobenzoic acid, Potassium thioacetateDMF80-904-675-85>97
3Reduction/Hydrolysis2-(Acetylthio)-3-nitrobenzoic acid, Fe, NH₄ClEthanol/WaterReflux2-470-80(used crude)
4Cyclization2-Amino-3-mercaptobenzoic acid, Formic acidFormic acidReflux2-380-90>98

Mandatory Visualization

Scale_Up_Synthesis_Workflow start Start: 2-Chlorobenzoic Acid step1 Step 1: Nitration start->step1 intermediate1 Intermediate 1: 2-Chloro-3-nitrobenzoic acid step1->intermediate1 HNO₃, H₂SO₄ step2 Step 2: S_N_Ar with KSAc intermediate1->step2 intermediate2 Intermediate 2: 2-(Acetylthio)-3-nitrobenzoic acid step2->intermediate2 Potassium Thioacetate step3 Step 3: Reduction & Hydrolysis intermediate2->step3 intermediate3 Intermediate 3: 2-Amino-3-mercaptobenzoic acid step3->intermediate3 Fe, NH₄Cl step4 Step 4: Cyclization intermediate3->step4 product Final Product: This compound step4->product Formic Acid

Caption: Workflow for the scale-up synthesis of this compound.

Application Notes and Protocols: Benzo[d]thiazole-4-carboxylic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Benzo[d]thiazole-4-carboxylic acid as a corrosion inhibitor, particularly for mild steel in acidic environments. Due to the limited availability of direct experimental data for this specific compound, this document leverages findings from closely related benzothiazole derivatives and theoretical studies to provide a robust framework for its evaluation.

Introduction

This compound is a heterocyclic organic compound belonging to the benzothiazole family. Compounds in this class are well-documented as effective corrosion inhibitors for various metals and alloys.[1][2][3] The inhibitive properties of benzothiazole derivatives are attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1][3] The carboxylic acid group in the 4-position is expected to enhance its solubility in aqueous media and potentially contribute to the adsorption process.

Mechanism of Corrosion Inhibition (Hypothesized)

The corrosion inhibition mechanism of this compound is believed to involve the following steps, as illustrated in the signaling pathway diagram below. The molecule likely adsorbs onto the steel surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the benzene and thiazole rings, can be shared with the vacant d-orbitals of iron atoms on the steel surface. This forms a coordinate covalent bond, leading to a strong adsorption layer that blocks the active corrosion sites.

G Hypothesized Corrosion Inhibition Mechanism cluster_solution Corrosive Medium (e.g., HCl) cluster_surface Mild Steel Surface cluster_adsorption Adsorption and Film Formation H+ H⁺ Ions Cathode Cathodic Site H+->Cathode Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Ions Inhibitor This compound Adsorption Adsorption of Inhibitor (Physisorption & Chemisorption) Inhibitor->Adsorption Fe Fe (Anodic Site) Fe²⁺ Fe²⁺ Fe->Fe²⁺ Anodic Dissolution (Corrosion) ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->Fe Blocks Anodic Sites ProtectiveFilm->Cathode Blocks Cathodic Sites

Caption: Hypothesized mechanism of corrosion inhibition.

Quantitative Data Summary

Table 1: Potentiodynamic Polarization Data (Hypothetical)

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (1 M HCl)-45025070120-
1 x 10⁻⁵-4451206811852.0
5 x 10⁻⁵-440656511574.0
1 x 10⁻⁴-435306211288.0
5 x 10⁻⁴-425156011094.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data (Hypothetical)

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (1 M HCl)50150-
1 x 10⁻⁵11011054.5
5 x 10⁻⁵2508080.0
1 x 10⁻⁴5505090.9
5 x 10⁻⁴12003095.8

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.

Materials and Sample Preparation
  • Working Electrode: Mild steel coupons with a composition of (wt%) C: 0.15, Mn: 0.60, P: 0.04, S: 0.05, and the remainder Fe. The coupons should be abraded with a series of emery papers (from 200 to 1200 grit), degreased with acetone, rinsed with distilled water, and dried.

  • Corrosive Medium: 1 M Hydrochloric acid (HCl) solution prepared from analytical grade HCl and distilled water.

  • Inhibitor Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted to the desired concentrations in the 1 M HCl solution.

Electrochemical Measurements

A standard three-electrode cell setup is used, with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Record the polarization curve (log current density vs. potential).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range of 100 kHz to 10 mHz.

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

G Experimental Workflow for Inhibitor Evaluation cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis cluster_surface Surface Analysis SamplePrep Mild Steel Coupon Preparation OCP OCP Stabilization (30-60 min) SamplePrep->OCP SolutionPrep Inhibitor Solution Preparation SolutionPrep->OCP PDP Potentiodynamic Polarization (PDP) OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP_Analysis Tafel Extrapolation (icorr, Ecorr) PDP->PDP_Analysis EIS_Analysis Equivalent Circuit Modeling (Rct, Cdl) EIS->EIS_Analysis IE_Calc Inhibition Efficiency Calculation PDP_Analysis->IE_Calc EIS_Analysis->IE_Calc SEM Scanning Electron Microscopy (SEM) IE_Calc->SEM AFM Atomic Force Microscopy (AFM) IE_Calc->AFM

Caption: Workflow for evaluating corrosion inhibitors.

Surface Analysis

To visualize the protective film formation, surface analysis techniques are employed on mild steel coupons immersed in the corrosive medium with and without the inhibitor for a prolonged period (e.g., 24 hours).

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology, revealing the extent of corrosion damage and the presence of a protective inhibitor film.

  • Atomic Force Microscopy (AFM): Offers three-dimensional topographical information of the surface at the nanoscale, allowing for the characterization of the adsorbed inhibitor layer's smoothness and thickness.

Theoretical and Computational Insights

Quantum chemical calculations and molecular dynamics simulations can provide valuable theoretical support for the experimental findings.[8][9][10]

  • Quantum Chemical Calculations (DFT): Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can be calculated to correlate the molecular structure of this compound with its potential inhibition efficiency. A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ELUMO value indicates a higher electron-accepting ability. A small energy gap generally correlates with higher inhibition efficiency.

  • Molecular Dynamics (MD) Simulations: These simulations can model the adsorption behavior of the inhibitor molecule on the metal surface, providing insights into the adsorption orientation and binding energy.

G Logical Relationship of Theoretical Parameters Molecular\nStructure Molecular Structure EHOMO EHOMO Molecular\nStructure->EHOMO ELUMO ELUMO Molecular\nStructure->ELUMO Dipole\nMoment Dipole Moment Molecular\nStructure->Dipole\nMoment Energy Gap\n(ΔE) Energy Gap (ΔE) EHOMO->Energy Gap\n(ΔE) Adsorption Adsorption EHOMO->Adsorption ELUMO->Energy Gap\n(ΔE) ELUMO->Adsorption Energy Gap\n(ΔE)->Adsorption Dipole\nMoment->Adsorption Inhibition\nEfficiency Inhibition Efficiency Adsorption->Inhibition\nEfficiency

Caption: Correlation of theoretical and experimental parameters.

Conclusion

While direct experimental validation for this compound is pending, the established efficacy of related benzothiazole compounds and theoretical considerations strongly suggest its potential as an effective corrosion inhibitor. The protocols and data presented herein provide a comprehensive framework for its systematic evaluation. Further experimental investigation is warranted to confirm its performance and optimize its application in various industrial settings.

References

Application Notes and Protocols: Fluorescent Labeling with Benzo[d]thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Benzo[d]thiazole-4-carboxylic acid and its derivatives as fluorescent labeling agents. These compounds are valuable tools in a variety of biological research and drug development applications due to their unique photophysical properties and versatile reactivity.

Introduction to Benzo[d]thiazole Dyes

Benzo[d]thiazole derivatives are a class of heterocyclic compounds known for their robust fluorescence and sensitivity to the molecular environment.[1] The core structure, consisting of a fused benzene and thiazole ring, forms a planar, π-conjugated system that gives rise to strong fluorescence emission.[2] The carboxylic acid moiety at the 4-position provides a convenient handle for covalent conjugation to biomolecules, such as proteins and peptides, through the formation of stable amide bonds with primary amines.[3][4]

The fluorescence of these dyes is often sensitive to the polarity of their surroundings, making them useful probes for studying protein conformation and binding events. Furthermore, the benzothiazole scaffold can be readily modified to tune the photophysical properties, such as excitation and emission wavelengths, and to introduce specific functionalities for targeted applications.[5][6]

Applications in Research and Drug Development

  • Fluorescent Labeling of Proteins and Peptides: The primary application of this compound is the covalent labeling of proteins and other biomolecules containing free amine groups.[4] This allows for the visualization and tracking of these molecules in various assays.

  • Probing Protein-Ligand Interactions: Changes in the fluorescence properties of benzothiazole dyes upon binding to a target can be used to study binding kinetics and affinity.

  • Cellular Imaging: When conjugated to cell-penetrating peptides or specific ligands, these dyes can be used to visualize cellular structures and processes.[7][8]

  • High-Throughput Screening: The fluorescent nature of these compounds makes them suitable for developing high-throughput screening assays for drug discovery.

Photophysical Properties of Selected Benzo[d]thiazole Derivatives

The following table summarizes the key photophysical properties of various benzothiazole derivatives. It is important to note that the specific properties can vary depending on the substitution pattern and the solvent environment.

Compound NameExcitation Max (λex)Emission Max (λem)Stokes Shift (nm)Solvent/ConditionsReference
2-(2'-hydroxyphenyl)benzothiazole (HBT)~324 nm~604 nm~280 nmTHF/Water[9]
2-(Thiophen-2-yl)benzo[d]thiazole340 nm416 nm76 nmNot Specified[1]
2-(2′-(N-tosyl)amino-5′-cyanophenyl)benzothiazoleNot Specified540 nmNot SpecifiedCH₂Cl₂[5]
2-(2′-(N-tosyl)amino-5′-aminophenyl)benzothiazoleNot Specified649 nmNot SpecifiedCH₂Cl₂[5]
Benzothiazole derivative 1 with 2,4-dinitrobenzenesulfonate413 nm530 nm117 nmPBS buffer (pH 7.4) with 20% DMSO[8]
2-(4-(p-tolyl)phenyl)benzo[d]thiazole330 nm380-450 nm50-120 nmNot Specified
N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA)Not Specified444-450 nmNot SpecifiedNot Specified[10]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of 2-substituted benzo[d]thiazole derivatives, which can be adapted for the synthesis of derivatives with a carboxylic acid functionality.

Materials:

  • 2-aminothiophenol

  • Substituted benzoic acid (with a protected carboxylic acid group if necessary)

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and the desired substituted benzoic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the reactants).

  • Heat the mixture to 130-150°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add the reaction mixture to a beaker of ice water with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • If a protecting group was used for the carboxylic acid, deprotect it according to standard procedures.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_aminothiophenol 2-aminothiophenol PPA_heat Polyphosphoric Acid (PPA) at 130-150°C 2_aminothiophenol->PPA_heat Substituted_benzoic_acid Substituted benzoic acid Substituted_benzoic_acid->PPA_heat Quenching Quench with ice water PPA_heat->Quenching Reaction Completion Neutralization Neutralize with NaHCO3 Quenching->Neutralization Filtration Filter and wash Neutralization->Filtration Purification Column Chromatography Filtration->Purification Final_Product Benzo[d]thiazole-4-carboxylic acid derivative Purification->Final_Product

Caption: General workflow for the synthesis of Benzo[d]thiazole derivatives.

Protocol 2: Fluorescent Labeling of Proteins

This protocol outlines a general procedure for labeling proteins with a this compound derivative. The carboxylic acid group is first activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the protein.

Materials:

  • This compound derivative

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)

Procedure:

Part A: Activation of the Carboxylic Acid

  • Dissolve the this compound derivative in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the dye solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the NHS ester is complete (can be monitored by TLC).

  • The activated dye solution is now ready for use. It is recommended to use it immediately.

Part B: Protein Labeling

  • Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in the reaction buffer. The buffer should be free of primary amines (e.g., Tris).

  • Add the activated Benzo[d]thiazole-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific protein and desired degree of labeling (a starting point is a 10-20 fold molar excess of the dye).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein (these will be colored and will elute first).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the dye and at 280 nm.

Protein_Labeling_Workflow cluster_activation Dye Activation cluster_labeling Labeling Reaction cluster_purification Purification Carboxy_Dye Benzo[d]thiazole- 4-carboxylic acid Activation_Reagents EDC / NHS Carboxy_Dye->Activation_Reagents Activated_Dye Activated NHS-ester Dye Activation_Reagents->Activated_Dye Incubation Incubate at RT (1-2 hours) Activated_Dye->Incubation Protein Protein with -NH2 groups Protein->Incubation Labeled_Protein_Crude Labeled Protein (with free dye) Incubation->Labeled_Protein_Crude SEC Size-Exclusion Chromatography Labeled_Protein_Crude->SEC Purified_Protein Purified Labeled Protein SEC->Purified_Protein Free_Dye Unreacted Dye SEC->Free_Dye

Caption: Workflow for fluorescently labeling proteins with a carboxylic acid dye.

Protocol 3: Cellular Imaging with a Benzothiazole-based Probe

This protocol provides a general guideline for imaging live cells using a benzothiazole-based fluorescent probe. Specific concentrations and incubation times may need to be optimized for different cell types and probes.

Materials:

  • Cells of interest

  • Cell culture medium

  • Confocal microscopy dishes or plates

  • Benzothiazole-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Seed the cells onto confocal dishes or plates and culture them until they reach the desired confluency (typically 60-80%).

  • On the day of the experiment, remove the culture medium.

  • Wash the cells once with warm PBS.

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free culture medium or PBS to the desired final concentration (typically 1-10 µM).

  • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • After incubation, wash the cells two to three times with warm PBS to remove any excess probe.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific benzothiazole derivative.

Signaling Pathway Visualization

Benzo[d]thiazole-based probes can be designed to respond to specific cellular events, such as changes in reactive oxygen species (ROS) levels. The following diagram illustrates a hypothetical signaling pathway where a benzothiazole-based probe could be used to detect hydrogen peroxide (H₂O₂), a key ROS.[9][11]

Signaling_Pathway cluster_probe Fluorescent Probe Detection Stimulus Cellular Stimulus (e.g., Growth Factor, Stress) Receptor Membrane Receptor Stimulus->Receptor Enzyme Enzyme Activation (e.g., NADPH Oxidase) Receptor->Enzyme H2O2_Production H2O2 Production Enzyme->H2O2_Production Downstream_Signaling Downstream Signaling (e.g., Kinase Cascades) H2O2_Production->Downstream_Signaling Probe_Inactive Benzothiazole Probe (Non-fluorescent) H2O2_Production->Probe_Inactive Detection Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Response Probe_Active Activated Probe (Fluorescent) Probe_Inactive->Probe_Active Reaction with H2O2 Fluorescence_Signal Fluorescence Signal Probe_Active->Fluorescence_Signal Excitation

Caption: A hypothetical signaling pathway illustrating the detection of H₂O₂.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[d]thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzo[d]thiazole-4-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Q: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification. A common route for this synthesis is the condensation of 2-aminothiophenol with a suitable precursor to the 4-carboxylic acid moiety. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Reaction Conditions:

  • Solvent: The choice of solvent is critical. While various solvents can be used for benzothiazole synthesis, high-boiling point polar aprotic solvents are often preferred for the condensation reaction. Consider switching to a different solvent if you are experiencing low yields.[1]

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. If the reaction is sluggish, a gradual increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition of reactants or products. It is advisable to perform small-scale experiments to determine the optimal temperature.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Insufficient reaction time will result in unreacted starting materials, while prolonged reaction times at elevated temperatures can lead to side product formation.

2. Catalyst Selection and Handling:

  • Various catalysts can be employed to facilitate the cyclization, including Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) or Lewis acids.[2] The choice of catalyst can depend on the specific synthetic route. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive catalysts).

3. Purity of Starting Materials:

  • The purity of 2-aminothiophenol and the carboxylic acid precursor is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the overall yield. It is recommended to purify the starting materials if their purity is questionable.

4. Inefficient Cyclization and Oxidation:

  • The formation of the benzothiazole ring involves a cyclization step followed by oxidation. If the oxidation is incomplete, the dihydro-benzothiazole intermediate may be the major product, leading to a low yield of the desired aromatic compound.[1] Ensure adequate aeration if atmospheric oxygen is the oxidant, or consider the use of a mild oxidizing agent.[1]

Issue 2: Difficulty in Product Purification

Q: I am struggling to purify the crude this compound. What are the recommended purification methods?

A: The purification of this compound can be challenging due to the presence of unreacted starting materials, intermediates, and side products. Here are some effective purification strategies:

1. Recrystallization:

  • This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water. Experiment with different solvent systems on a small scale to find the optimal one.

2. Acid-Base Extraction:

  • As a carboxylic acid, this compound can be effectively purified using acid-base extraction.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3. This will protonate the carboxylate and cause the purified this compound to precipitate out.

    • Collect the precipitate by filtration, wash with cold water, and dry.

3. Column Chromatography:

  • If recrystallization and acid-base extraction are not sufficient, column chromatography can be employed. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be gradually increased to elute the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A1: A prevalent method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[2][3] For this compound, this would typically involve the reaction of 2-aminothiophenol with a suitable phthalic acid derivative where one carboxylic acid group is protected or modified to be less reactive, allowing the other to react and form the thiazole ring. Another approach involves the synthesis of a benzothiazole with a substituent at the 4-position that can be subsequently converted to a carboxylic acid, for instance, through oxidation of a methyl group.

Q2: Are there any "green" or more environmentally friendly methods for this synthesis?

A2: Yes, there is a growing interest in developing greener synthetic methodologies for benzothiazoles. Some approaches include:

  • Solvent-free reactions: Conducting the reaction without a solvent can reduce waste and simplify workup.[3]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields with less energy consumption.[3]

  • Use of reusable catalysts: Employing heterogeneous catalysts that can be easily recovered and reused minimizes waste.[3]

  • Water as a solvent: When possible, using water as a solvent is a much greener alternative to organic solvents.[4]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Several side reactions can occur, leading to the formation of impurities and a decrease in the yield of the desired product. These can include:

  • Formation of bis-benzothiazoles: If a dicarboxylic acid is used as a starting material without proper protection, reaction at both carboxylic acid groups can occur.

  • Oxidation of 2-aminothiophenol: 2-aminothiophenol can be sensitive to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of disulfide-linked impurities.

  • Incomplete cyclization: As mentioned in the troubleshooting guide, the reaction may stall at the dihydro-benzothiazole intermediate if the oxidation step is not efficient.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
TsOH·H₂OTolueneReflux1-2 hHigh[2]
H₂O₂/HClEthanolRoom Temperature1 hExcellent[3]
None (Microwave)Solvent-free-5-10 minHigh[3]
SnP₂O₇--8-35 min87-95[2]

Note: The yields are reported for general benzothiazole synthesis and may vary for this compound.

Experimental Protocols

General Protocol for the Condensation of 2-Aminothiophenol with a Carboxylic Acid

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent), the carboxylic acid precursor (1-1.2 equivalents), and a suitable solvent (e.g., toluene or a high-boiling point aprotic solvent).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the "Difficulty in Product Purification" section (recrystallization, acid-base extraction, or column chromatography).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol ReactionVessel Reaction Vessel (Solvent, Catalyst) 2-Aminothiophenol->ReactionVessel Carboxylic Acid Precursor Carboxylic Acid Precursor Carboxylic Acid Precursor->ReactionVessel Workup Work-up (Cooling, Filtration/Evaporation) ReactionVessel->Workup Purification Purification (Recrystallization, Extraction, or Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_yield LowYield Low Yield SuboptimalConditions Suboptimal Reaction Conditions? LowYield->SuboptimalConditions ImpureReagents Impure Starting Materials? LowYield->ImpureReagents InefficientCyclization Inefficient Cyclization/Oxidation? LowYield->InefficientCyclization OptimizeSolventTempTime Optimize Solvent, Temperature, and Time SuboptimalConditions->OptimizeSolventTempTime Solution PurifyReagents Purify Starting Materials ImpureReagents->PurifyReagents Solution CheckOxidant Ensure Adequate Oxidant/Catalyst InefficientCyclization->CheckOxidant Solution

Caption: Troubleshooting Logic for Low Yield.

reaction_pathway Reactants 2-Aminothiophenol + Carboxylic Acid Intermediate Intermediate (Amide formation) Reactants:f2->Intermediate Condensation Cyclization Cyclization (Thiazoline ring formation) Intermediate->Cyclization Oxidation Oxidation Cyclization->Oxidation Product Benzo[d]thiazole Oxidation->Product

Caption: General Reaction Pathway for Benzothiazole Formation.

References

Technical Support Center: Synthesis of Benzo[d]thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzo[d]thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and offers solutions to problems that may arise during the synthesis of this compound. The primary synthetic route covered is the condensation of 3-amino-4-mercaptobenzoic acid with a suitable one-carbon source, such as formic acid or triethyl orthoformate.

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Starting Material Purity:

    • Problem: The purity of 3-amino-4-mercaptobenzoic acid is crucial. This starting material can be susceptible to oxidation.

    • Troubleshooting:

      • Ensure the 3-amino-4-mercaptobenzoic acid is of high purity and has been stored under an inert atmosphere to prevent oxidation of the thiol group to a disulfide.

      • Consider purifying the starting material by recrystallization if its purity is questionable.

  • Reaction Conditions:

    • Problem: Incomplete reaction or degradation of reactants and/or product due to suboptimal reaction conditions.

    • Troubleshooting:

      • Temperature: Ensure the reaction is heated sufficiently to drive the cyclization. For reactions in polyphosphoric acid (PPA), temperatures are typically elevated. However, excessively high temperatures can lead to decarboxylation or other side reactions. A controlled temperature ramp and holding period is recommended.

      • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. Stopping the reaction prematurely will result in a lower yield.

      • Dehydrating Agent: When using formic acid, a dehydrating agent like polyphosphoric acid (PPA) is often employed to facilitate the intramolecular cyclization by removing water. Ensure the PPA is of good quality and used in a sufficient amount.

  • Work-up Procedure:

    • Problem: Loss of product during the work-up and isolation steps.

    • Troubleshooting:

      • Precipitation: The product is typically isolated by quenching the reaction mixture with water or ice, leading to precipitation. Ensure the pH is adjusted correctly to precipitate the carboxylic acid fully.

      • Filtration and Washing: Use appropriately sized filters to avoid mechanical loss of the product. Wash the collected solid with cold water to remove any remaining acid and inorganic salts, but avoid excessive washing which can lead to some product loss.

Q2: I am observing a significant amount of an insoluble, high-melting point byproduct in my reaction. What could it be and how can I avoid its formation?

A2: A common and often problematic side reaction is the formation of a polyamide-like byproduct.

  • Root Cause: This side product arises from the intermolecular condensation of 3-amino-4-mercaptobenzoic acid. The amino group of one molecule can react with the carboxylic acid group of another, leading to the formation of amide bonds and subsequent polymerization. This is more likely to occur if the intramolecular cyclization to form the benzothiazole ring is slow.

  • Troubleshooting & Optimization:

    • Promote Intramolecular Cyclization: The key is to favor the desired intramolecular reaction over the intermolecular side reaction.

      • Dehydrating Conditions: Use a strong dehydrating agent like PPA to efficiently remove water and drive the cyclization forward.

      • Reaction Temperature: A carefully controlled temperature can favor the desired reaction. While heat is necessary, excessively high temperatures for prolonged periods might also promote side reactions.

    • Purification: If this byproduct has already formed, its removal can be challenging due to its insolubility.

      • Filtration: The bulk of the polymeric byproduct can often be separated by filtration, as it is typically insoluble in most common solvents.

      • Acid-Base Extraction: The desired this compound can be dissolved in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide), and the insoluble polymer can be filtered off. The product can then be re-precipitated by acidifying the filtrate.[1]

Q3: My final product is discolored (e.g., yellow, brown, or black). What is the cause and how can I obtain a purer, off-white product?

A3: Discoloration is often indicative of impurities formed through oxidation or other side reactions.

  • Root Cause:

    • Oxidation: The thiol group in the starting material or any unreacted starting material is susceptible to oxidation, which can lead to colored byproducts, including disulfides. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

    • Decomposition: At high temperatures, especially in strong acids like PPA, some decomposition of the starting materials or the product can occur, leading to charring and discoloration.

    • Residual Catalyst/Reagents: Incomplete removal of the reaction medium (e.g., PPA) can also contribute to discoloration.

  • Troubleshooting & Purification:

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.

    • Temperature Control: Avoid excessively high temperatures to prevent thermal decomposition.

    • Purification Methods:

      • Recrystallization: This is a highly effective method for purifying the final product.[2] Suitable solvents need to be determined empirically but may include ethanol, methanol, or acetic acid/water mixtures.

      • Acid-Base Extraction: As mentioned previously, dissolving the crude product in a basic solution and re-precipitating it with acid can effectively remove neutral and some colored impurities.[1]

      • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities. The solution should then be filtered hot and allowed to crystallize.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Broad melting ranges suggest the presence of impurities.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing the characteristic peaks for the aromatic protons and the carboxylic acid proton.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.

    • IR (Infrared) Spectroscopy: This will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic ring system.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Chromatography:

    • TLC (Thin-Layer Chromatography): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

    • HPLC (High-Performance Liquid Chromatography): This can provide a quantitative measure of purity.

Data Presentation

ParameterTypical Value/ObservationTroubleshooting/Optimization Notes
Yield Moderate to GoodHighly dependent on reaction conditions and purity of starting materials. Optimization of temperature and reaction time is key.
Appearance Off-white to pale yellow solidDiscoloration indicates impurities; purification via recrystallization or acid-base extraction is recommended.[1][2]
Melting Point Sharp rangeA broad melting range suggests the presence of impurities.
Key Impurity Polyamide-like byproductFavored by insufficient dehydration. Use of PPA and controlled temperature can minimize its formation.
Solubility Soluble in aqueous baseThis property is exploited for purification via acid-base extraction.[1]

Experimental Protocols

Synthesis of this compound via Condensation

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 3-Amino-4-mercaptobenzoic acid

  • Formic acid (or Triethyl orthoformate)

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ice

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), carefully add 3-amino-4-mercaptobenzoic acid to polyphosphoric acid in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Slowly add formic acid (or triethyl orthoformate) to the mixture while stirring.

  • Heat the reaction mixture gradually to the desired temperature (e.g., 120-140 °C) and maintain it for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate should form. Adjust the pH of the slurry with a suitable base (e.g., sodium hydroxide solution) to ensure all the PPA is neutralized and the product is fully precipitated.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by acid-base extraction.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions 3-Amino-4-mercaptobenzoic_acid 3-Amino-4-mercaptobenzoic acid Intermediate Intermediate (not isolated) 3-Amino-4-mercaptobenzoic_acid->Intermediate Formic_Acid Formic Acid / Triethyl Orthoformate Formic_Acid->Intermediate PPA Polyphosphoric Acid (PPA) PPA->Intermediate Heat Heat Heat->Intermediate Product This compound Intermediate->Product Cyclization -H2O

Caption: Synthesis of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Impure_Reactants Impure Starting Materials Low_Yield->Impure_Reactants Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Workup_Loss Loss During Work-up Low_Yield->Workup_Loss Byproduct_Formation Byproduct Formation Intermolecular_Condensation Intermolecular Condensation Byproduct_Formation->Intermolecular_Condensation Discoloration Product Discoloration Oxidation Oxidation Discoloration->Oxidation Decomposition Thermal Decomposition Discoloration->Decomposition Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants Optimize_Temp_Time Optimize Temp/Time Suboptimal_Conditions->Optimize_Temp_Time Careful_Workup Careful Work-up Workup_Loss->Careful_Workup Use_Dehydrating_Agent Use Strong Dehydrating Agent Intermolecular_Condensation->Use_Dehydrating_Agent Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Control_Temperature Control Temperature Decomposition->Control_Temperature Purification Purify Product (Recrystallization, Acid-Base Extraction) Purify_Reactants->Purification Optimize_Temp_Time->Purification Careful_Workup->Purification Use_Dehydrating_Agent->Purification Inert_Atmosphere->Purification Control_Temperature->Purification

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions cluster_pathways Reaction Pathways Start 3-Amino-4-mercaptobenzoic acid + Formic Acid Desired_Pathway Intramolecular Cyclization Start->Desired_Pathway Side_Pathway Intermolecular Condensation Start->Side_Pathway Product This compound Desired_Pathway->Product Byproduct Polyamide Byproduct Side_Pathway->Byproduct

Caption: Desired vs. side reaction pathways.

References

Stability issues of Benzo[d]thiazole-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzo[d]thiazole-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in various experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Problem Potential Cause Recommended Solution
Low assay response or inconsistent results over time. Degradation of the compound in solution.Prepare solutions fresh before each experiment. If storage is necessary, store at ≤ -20°C and protect from light. Evaluate the stability of the compound in your specific experimental medium (e.g., buffer, cell culture media) over the time course of the experiment.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products due to exposure to light, heat, or incompatible reagents.Conduct a forced degradation study to identify potential degradation products under photolytic, thermal, acidic, basic, and oxidative stress. This will help in developing a stability-indicating analytical method.
Discoloration (e.g., yellowing) of the solid compound or solutions. Potential oxidative degradation or photodecomposition.Store the solid compound in a tightly sealed container in a cool, dark, and dry place. For solutions, use amber vials or wrap containers in aluminum foil to protect from light. Avoid contact with strong oxidizing agents.
Poor solubility or precipitation of the compound during the experiment. The compound is a carboxylic acid and its solubility is pH-dependent.Adjust the pH of the solution. The carboxylate salt form is generally more soluble in aqueous media at neutral to basic pH. For organic solvents, ensure the compound is fully dissolved before use.
Incomplete reaction when using the compound as a starting material. Degradation under reaction conditions.If the reaction is conducted at elevated temperatures or under harsh acidic/basic conditions, consider lowering the temperature and extending the reaction time. Monitor the reaction progress closely using techniques like TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2] For long-term storage, refrigeration (2-8 °C) or freezing is recommended.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. It is recommended to prepare solutions fresh for each use. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of related benzothiazole compounds, potential degradation pathways include:

  • Hydrolysis: The thiazole ring may be susceptible to cleavage under strongly acidic or basic conditions. Studies on related Schiff bases of benzothiazole show that the rate of hydrolysis increases in acidic media.[3]

  • Oxidation: The benzothiazole ring can undergo oxidative cleavage.[4] This can lead to the formation of sulfonate derivatives.

  • Photodegradation: Exposure to UV light can lead to the degradation of the benzothiazole structure. Photodegradation of benzothiazole in the presence of oxygen can yield products like 2-hydroxybenzothiazole.[5]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, based on the degradation of other benzothiazoles, one could expect:

  • From hydrolysis: Ring-opened products.

  • From oxidation: Hydroxylated derivatives and potentially ring-opened sulfonates.[4][6]

  • From photodegradation: Hydroxylated species and other rearranged products.[5]

Q5: How can I assess the stability of this compound in my specific experimental setup?

A5: A forced degradation study is the recommended approach.[7][8][9][10] This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation and identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Summary of Potential Degradation under Forced Conditions

The following table summarizes the expected stability of this compound under various stress conditions based on the behavior of related benzothiazole compounds.

Stress Condition Expected Stability Potential Degradation Products References
Acidic (e.g., 0.1 M HCl, heat) Likely to degradeRing-opened products
Basic (e.g., 0.1 M NaOH, heat) Likely to degradeRing-opened products, carboxylate salt[3]
Oxidative (e.g., 3% H₂O₂, heat) Likely to degradeHydroxylated derivatives, N-oxides, S-oxides, ring-opened sulfonates
Thermal (e.g., 60-80°C) Potentially unstable over extended periodsTo be determined by forced degradation study[11]
Photolytic (e.g., UV/Vis light) Likely to degradeHydroxylated derivatives, photo-dimers[5][6]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for a specified period.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute to a final concentration.

  • Thermal Degradation:

    • Place a solution of the compound in a tightly sealed vial.

    • Heat in an oven at a specified temperature (e.g., 80°C) for a specified period.

    • Cool to room temperature and dilute to a final concentration.

    • For solid-state thermal stress, place the solid compound in an oven.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing UV and visible light (e.g., in a photostability chamber) for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dilute the exposed and control samples to a final concentration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • The method should be able to separate the parent compound from all degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative Degradation (3% H₂O₂) stock->oxidative thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Data Evaluation: - % Degradation - Identify Degradants analysis->evaluation

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Hydroxylated Derivatives & Sulfonates parent->oxidation_prod Oxidation photo_prod Hydroxylated Derivatives & Photo-dimers parent->photo_prod Photodegradation

Caption: Inferred degradation pathways for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Benzo[d]thiazole-4-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Benzo[d]thiazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the amide and ester derivatization of this compound.

Amide Coupling Reactions
Issue Possible Cause Troubleshooting Suggestions
Low to No Product Yield Incomplete activation of the carboxylic acid.- Ensure coupling reagents (e.g., HATU, HBTU, EDC, DCC) are fresh and anhydrous. - Increase the equivalents of the coupling reagent incrementally. - Allow for a sufficient pre-activation time (mixing the carboxylic acid, coupling reagent, and base) before adding the amine.
Low nucleophilicity of the amine.- For electron-deficient anilines, consider using a stronger activating agent like HATU. - Increase the reaction temperature, but monitor for potential side reactions. - Use a non-nucleophilic base like DIPEA to avoid competition with the amine.
Acid-base reaction between the carboxylic acid and amine.- This is a common issue, especially without a coupling agent. The use of coupling agents like DCC or EDC is designed to prevent this by activating the carboxylic acid first.[1]
Poor solubility of starting materials.- Choose an appropriate aprotic solvent such as DMF, DCM, or THF in which all reactants are soluble.[2] - Gentle heating may improve solubility, but monitor for decomposition.
Formation of Side Products Racemization of chiral centers (if applicable).- Additives like HOBt or HOAt can suppress racemization when using carbodiimide coupling agents like EDC or DCC.[3]
Formation of N-acylurea byproduct with DCC.- This byproduct can be difficult to remove. If it's a persistent issue, consider switching to a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[3]
Guanidinium byproduct formation with HATU/HBTU.- Avoid using excess HATU or HBTU, as it can react with the amine to form a guanidinium byproduct that is difficult to remove.[4]
Difficult Product Purification Removal of unreacted starting materials.- If the product is an amide, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and wash with a dilute acid to remove unreacted amine and a dilute base to remove unreacted carboxylic acid.
Removal of coupling agent byproducts.- For DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration. - For EDC, the urea byproduct is water-soluble and can be removed during an aqueous workup.
Esterification Reactions
Issue Possible Cause Troubleshooting Suggestions
Low Ester Conversion (Fischer Esterification) Reaction equilibrium not shifted towards products.- Use a large excess of the alcohol, which can also serve as the solvent.[5] - Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.[6]
Insufficient acid catalyst.- Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ or p-TsOH is used.[5][6]
Decomposition of Starting Material Acid-sensitive functional groups on the substrate.- If the substrate cannot tolerate strong acidic conditions, consider milder esterification methods such as Steglich esterification (DCC/DMAP).[7]
Slow Reaction Rate Steric hindrance around the carboxylic acid or alcohol.- Increase the reaction temperature and prolong the reaction time. - Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride.
Difficult Product Purification Separation of ester from excess alcohol and carboxylic acid.- After neutralizing the acid catalyst, perform an aqueous workup to remove the excess alcohol (if water-soluble) and the carboxylate salt. - Fractional distillation can be used to separate the ester from the remaining starting materials if there is a sufficient difference in boiling points.[4]

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for this compound?

A1: The choice of coupling reagent depends on the amine's reactivity and the desired reaction conditions. For simple, nucleophilic amines, EDC in combination with HOBt is a cost-effective option. For less reactive amines, such as electron-deficient anilines, or for sterically hindered substrates, a more powerful uronium-based reagent like HATU is often more effective, typically used with a non-nucleophilic base like DIPEA.[8][9]

Q2: My this compound is poorly soluble in my reaction solvent. What can I do?

A2: Poor solubility can hinder reaction rates. For amide couplings, polar aprotic solvents like DMF or NMP are often good choices. For Fischer esterification, using a large excess of the alcohol reactant as the solvent is a common strategy.[6] Gentle heating can also improve solubility, but it's crucial to monitor for any potential degradation of your starting materials or product. The benzothiazole moiety itself has limited water solubility but is generally soluble in organic solvents like ethanol and DMSO.[10]

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Choose a solvent system for your TLC that provides good separation of the starting materials and the expected product.

Q4: What are the typical workup procedures for these derivatization reactions?

A4: For amide coupling reactions, a typical workup involves quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts (like those from EDC). An acid-base extraction can then be used to separate the desired amide from unreacted amine and carboxylic acid. For Fischer esterification, the reaction is typically cooled, and the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[6]

Q5: Are there any specific safety precautions I should take when working with these reagents?

A5: Yes. Many coupling reagents, such as DCC and HATU, are sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses). Thionyl chloride, which can be used to form a more reactive acyl chloride, is corrosive and reacts violently with water, releasing toxic gases. Always work in a well-ventilated fume hood and consult the safety data sheet (SDS) for each reagent before use.

Data Presentation

The following tables provide an overview of typical reaction conditions for the derivatization of aromatic carboxylic acids, which can be adapted for this compound.

Table 1: Amide Coupling Conditions
Coupling ReagentBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
EDC/HOBtDIPEA (2-3)DMF/DCM0 to RT4 - 2460-90Good for general-purpose coupling; HOBt minimizes racemization.[8]
HATUDIPEA (2-3)DMF0 to RT1 - 670-95Highly efficient, especially for sterically hindered or electron-deficient amines.[8]
DCC/DMAPDMAP (catalytic)DCM0 to RT2 - 1270-90DCU byproduct precipitation can simplify purification but may also trap the product.[11]
Table 2: Esterification Conditions
MethodAlcoholCatalyst (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Fischer EsterificationMethanolH₂SO₄ (catalytic)MethanolReflux4 - 2460-85Requires a large excess of alcohol and often removal of water to drive the equilibrium.[6]
Fischer EsterificationEthanolp-TsOH (catalytic)TolueneReflux6 - 1865-90A Dean-Stark trap is typically used to remove water.[6]
Steglich Esterificationtert-ButanolDCC (1.1) / DMAP (0.1)DCMRT12 - 2450-80Milder conditions suitable for acid-sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the acid in an anhydrous aprotic solvent such as DMF.

  • Reagent Addition: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and a large excess of the desired alcohol (e.g., methanol, which can also serve as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution until the effervescence ceases. Then, wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or distillation.

Mandatory Visualization

Derivatization_Workflow cluster_prep Preparation cluster_amide Amide Synthesis cluster_ester Ester Synthesis (Fischer) cluster_analysis Analysis & Workup start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_coupling Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) dissolve->add_coupling add_alcohol Add Excess Alcohol & Acid Catalyst (e.g., H₂SO₄) dissolve->add_alcohol preactivate Pre-activate (15-30 min) add_coupling->preactivate add_amine Add Amine preactivate->add_amine monitor_tlc Monitor by TLC add_amine->monitor_tlc workup Aqueous Workup & Extraction monitor_tlc->workup reflux Heat to Reflux add_alcohol->reflux reflux->monitor_tlc purify Purification (Chromatography/Recrystallization) workup->purify product Final Derivatized Product purify->product

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic start Low Product Yield? check_reagents Check Reagent Purity & Activity start->check_reagents Yes side_products Side Products Observed? start->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions Reagents OK check_solubility Assess Solubility of Starting Materials optimize_conditions->check_solubility No Improvement change_coupling Change Coupling Reagent/Catalyst check_solubility->change_coupling Solubility OK success Optimized Reaction change_coupling->success adjust_equivalents Adjust Reagent Equivalents side_products->adjust_equivalents Yes purification_issue Purification Difficult? side_products->purification_issue No add_scavenger Use Additives (e.g., HOBt) adjust_equivalents->add_scavenger No Improvement modify_workup Modify Workup Protocol add_scavenger->modify_workup Still Issues modify_workup->success alt_chromatography Alternative Chromatography (e.g., reverse-phase) purification_issue->alt_chromatography Yes recrystallize Recrystallize from Different Solvents alt_chromatography->recrystallize Still Impure recrystallize->success

Caption: Logical workflow for troubleshooting derivatization reactions.

References

Technical Support Center: Overcoming Poor Solubility of Benzo[d]thiazole-4-carboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Benzo[d]thiazole-4-carboxylic acid during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The poor aqueous solubility of this compound is attributed to its molecular structure. The planar and rigid benzothiazole ring system leads to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound effectively. While the carboxylic acid group provides a site for ionization, the overall hydrophobic nature of the fused ring system dominates its solubility profile in neutral aqueous solutions.

Q2: What is the initial recommended step for dissolving this compound for in vitro assays?

A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving benzothiazole derivatives and is compatible with most biological assays at low final concentrations (typically ≤ 0.5%).

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A3: This phenomenon, often termed "crashing out," is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous buffer.

  • Optimize the final DMSO concentration: While minimizing DMSO is ideal, a slightly higher but non-toxic final concentration may be necessary to maintain solubility.

  • Use pre-warmed buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent precipitation.

  • Employ solubility-enhancing excipients: The addition of co-solvents, surfactants, or cyclodextrins to the assay buffer can improve solubility.

Q4: How does pH influence the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic to neutral solutions, the carboxylic acid group is protonated, rendering the molecule less polar and thus less soluble in water. As the pH increases above the pKa of the carboxylic acid, the group deprotonates to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer can significantly enhance its solubility.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution in DMSO
  • Symptom: The compound does not fully dissolve in 100% DMSO even at a moderate concentration.

  • Possible Cause: The compound may require energy to overcome its crystal lattice energy.

  • Solution:

    • Gently warm the solution in a 37°C water bath for 10-15 minutes.

    • Use a bath sonicator for 15-30 minutes to aid dissolution.

    • If solubility is still an issue, consider using a different organic solvent like N,N-dimethylformamide (DMF), though its compatibility with the specific assay must be verified.

Issue 2: Compound Precipitation in Cell-Based Assays Over Time
  • Symptom: The compound appears soluble upon initial dilution into cell culture media but precipitates after a few hours of incubation.

  • Possible Cause: The compound may be interacting with components of the cell culture media (e.g., proteins in fetal bovine serum) leading to decreased solubility or the formation of aggregates.

  • Solution:

    • Reduce the final concentration of the compound in the assay.

    • Decrease the percentage of serum in the media if the experimental design allows.

    • Incorporate a low concentration of a biocompatible surfactant, such as Pluronic® F-68 (around 0.1% w/v), in the cell culture medium.

Data Presentation: Solubility Profile

Table 1: Estimated Solubility of this compound in Common Solvents at Room Temperature

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 30
Ethanol1 - 5
Methanol1 - 5
Water (pH 7.4)< 0.1

Table 2: Estimated pH-Dependent Aqueous Solubility of this compound

pHEstimated Solubility (mg/mL)Rationale
4.0< 0.01Carboxylic acid is fully protonated.
7.40.1 - 0.5Partial deprotonation of the carboxylic acid.
9.0> 1.0Complete deprotonation of the carboxylic acid.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

Objective: To determine the solubility of this compound in aqueous buffers at different pH values.

Materials:

  • This compound

  • Aqueous buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., 4, 5, 6, 7, 7.4, 8, 9)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility (in mg/mL or mM) as a function of pH.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a specific protein kinase (e.g., PI3K).

Materials:

  • Recombinant active protein kinase (e.g., PI3K)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound stock solution in DMSO

  • Positive control inhibitor

  • 96-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or absorbance)

Methodology:

  • Prepare serial dilutions of this compound and the positive control in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • In a 96-well plate, add the kinase, the substrate, and the diluted compounds or controls.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Weigh Compound stock Prepare DMSO Stock start->stock dilute Serial Dilution stock->dilute plate Plate Compound dilute->plate add_reagents Add Assay Reagents plate->add_reagents incubate Incubate add_reagents->incubate read Read Plate incubate->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response calculate->plot ic50 Determine IC50 plot->ic50

Caption: A generalized experimental workflow for in vitro screening assays.

signaling_pathway rtk RTK pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation compound Benzo[d]thiazole-4- carboxylic acid compound->pi3k Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

logical_relationship cluster_strategies solubility Poor Aqueous Solubility strategies Solubilization Strategies solubility->strategies ph pH Adjustment (Increase pH) cosolvent Co-solvents (e.g., PEG) surfactant Surfactants (e.g., Tween-20) cyclodextrin Cyclodextrins

Caption: Strategies to overcome poor aqueous solubility.

Technical Support Center: Benzo[d]thiazole-4-carboxylic Acid Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying impurities in Benzo[d]thiazole-4-carboxylic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

Impurities in pharmaceutical substances like this compound can originate from various stages of the manufacturing process and storage.[1][2][3] Common sources include:

  • Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis process into the final product.[3]

  • Synthesis Process: The chemical reactions used to synthesize the active pharmaceutical ingredient (API) can introduce several types of impurities[3]:

    • By-products: Unintended substances formed from side reactions.[4]

    • Intermediates: Unreacted substances from intermediate steps in the synthesis.[2][3]

    • Reagents, Ligands, and Catalysts: Residual chemicals used to facilitate the reactions.[2][3]

  • Degradation Products: The API can break down over time due to exposure to factors like light, heat, or moisture, forming degradation products.[5][6]

  • Residual Solvents: Organic solvents used during the manufacturing process that are not completely removed.[1][3]

  • Inorganic Impurities: These can include reagents, inorganic salts, heavy metals, and other materials like filter aids.[3][7]

Q2: What are the primary analytical techniques for identifying and characterizing impurities?

A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for separating impurities from the main compound.[1][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying impurities by providing molecular weight information.[1][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities.[8][11] It can provide detailed information about the molecular structure, bonding, and stereochemistry of a compound.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing volatile impurities, such as residual solvents.[8][10]

Q3: Why is it crucial to identify and control impurities in pharmaceutical products?

The control of impurities is a critical issue in the pharmaceutical industry.[9] The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of a drug product.[9] Regulatory authorities such as the ICH, USFDA, and UK-MHRA have stringent guidelines regarding the identification and quantification of impurities in APIs and finished products.[8][9][10]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound, with a focus on HPLC, a primary analytical tool.

HPLC Analysis Troubleshooting

Q1: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?

Peak tailing is a common issue, especially with acidic compounds, and can compromise the accuracy of your analysis.[13][14]

Potential Causes and Solutions for Peak Tailing

Potential CauseRecommended Solution
Secondary Interactions with Silanol Groups The acidic nature of your analyte can lead to strong interactions with residual silanol groups on the silica-based stationary phase.[15] Lowering the mobile phase pH can suppress the ionization of these silanol groups and reduce tailing.[13][16] Using an "end-capped" column can also minimize these secondary interactions.[13]
Mobile Phase pH Close to Analyte pKa Operating near the pKa of this compound can result in inconsistent peak shapes.[13] It is advisable to use a buffer with a pH at least 2 units away from the analyte's pKa.[17]
Column Overload Injecting too much sample can lead to peak tailing.[13][15] Try diluting your sample and re-injecting to see if the peak shape improves.[13]
Column Contamination or Degradation Accumulation of strongly retained substances at the column inlet can distort peak shape.[15][16] Using a guard column can help protect your analytical column.[14][18] If the column is contaminated, flushing it with a strong solvent may resolve the issue.[19]
Extra-column Effects Dead volumes in the tubing or fittings between the column and the detector can cause peak broadening and tailing.[15] Ensure all connections are secure and use tubing with the appropriate internal diameter.[19]

Q2: My retention times are fluctuating between injections. How can I stabilize them?

Retention time drift can be caused by several factors related to the HPLC system and mobile phase preparation.[19]

Potential Causes and Solutions for Retention Time Fluctuation

Potential CauseRecommended Solution
Inconsistent Mobile Phase Composition An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[18] Prepare the mobile phase gravimetrically for better accuracy.[18] Ensure thorough mixing and degassing of the mobile phase.[19]
Poor Column Equilibration Insufficient equilibration time after changing the mobile phase can lead to drifting retention times.[19] Allow adequate time for the column to equilibrate with the new mobile phase.[19]
Temperature Fluctuations Changes in column temperature can affect retention times.[19] Use a thermostatted column oven to maintain a consistent temperature.[19]
Air Bubbles in the System Air bubbles in the pump or detector can cause flow rate and pressure fluctuations, leading to unstable retention times.[19] Degas the mobile phase and purge the system to remove any trapped air.[19]
Leaks in the System Leaks can cause a drop in pressure and affect the flow rate.[19] Check all fittings and connections for any signs of leakage.[19]

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the separation of impurities in this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile. Ensure the sample solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[16][17] Filter the sample through a 0.45 µm syringe filter before injection.[20]

LC-MS for Impurity Identification

For structural confirmation, the HPLC system can be coupled to a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wider range of impurities.[21]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended for accurate mass measurements and elemental composition determination.[22]

  • Data Analysis: The masses of the observed impurity peaks can be used to propose potential elemental formulas. Fragmentation data (MS/MS) can provide further structural information.

NMR for Structural Elucidation

For definitive structure determination of unknown impurities, isolation followed by NMR analysis is often necessary.

  • Isolation: The impurity of interest can be isolated using preparative HPLC.[4]

  • NMR Experiments: A suite of 1D and 2D NMR experiments should be performed:

    • 1H NMR: Provides information on the number and environment of protons.[11]

    • 13C NMR: Shows the number and types of carbon atoms.[12]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.[11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[11]

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Quantification cluster_2 Identification & Characterization cluster_3 Reporting & Control Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Inject Detect Detect & Quantify Impurities HPLC_UV->Detect Compare Compare to Thresholds (e.g., ICH) Detect->Compare LC_MS LC-MS Analysis Compare->LC_MS If above threshold Prep_HPLC Preparative HPLC Isolation LC_MS->Prep_HPLC For unknown impurities NMR NMR Spectroscopy (1D & 2D) Prep_HPLC->NMR Structure Structure Elucidation NMR->Structure Report Report Findings Structure->Report

Caption: A general workflow for the identification and characterization of impurities.

HPLC_Troubleshooting_Peak_Tailing cluster_0 Systemic Issues cluster_1 Analyte-Specific Issues Start Peak Tailing Observed Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks Yes_All Yes Check_All_Peaks->Yes_All Yes No_Some No Check_All_Peaks->No_Some No Overload Check for Column Overload (Dilute sample) Yes_All->Overload Silanol Suspect Silanol Interactions No_Some->Silanol Extra_Column Check for Extra-Column Volume (Fittings, tubing) Overload->Extra_Column Column_Void Check for Column Void (Replace column) Extra_Column->Column_Void pH_pKa Check Mobile Phase pH vs. Analyte pKa Silanol->pH_pKa Optimize_pH Adjust pH (lower for acidic analytes) pH_pKa->Optimize_pH End_Capped Use End-Capped Column Optimize_pH->End_Capped

Caption: A troubleshooting decision tree for HPLC peak tailing.

Impurity_Sources cluster_Synthesis Synthesis Process cluster_Post_Synthesis Post-Synthesis & Storage center This compound (API) Starting_Materials Starting Materials Starting_Materials->center Reagents Reagents & Catalysts Reagents->center Intermediates Intermediates Intermediates->center By_Products By-products By_Products->center Degradation Degradation (Heat, Light, Moisture) Degradation->center Residual_Solvents Residual Solvents Residual_Solvents->center Inorganic Inorganic Impurities Inorganic->center

Caption: Common sources of impurities in Active Pharmaceutical Ingredients (APIs).

References

Preventing degradation of Benzo[d]thiazole-4-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzo[d]thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and to offer troubleshooting assistance for related issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark place. For extended storage, refrigeration at 2-8°C is recommended. To prevent moisture absorption, which can lead to hydrolysis, storing the container within a desiccator is an effective precautionary measure.

Q2: My sample of this compound has changed color (e.g., darkened). What does this indicate?

A2: A change in color, such as darkening from a light tan to a brown hue, is a common indicator of chemical degradation. This can be caused by exposure to light (photodegradation), heat (thermal degradation), or oxygen (oxidation). It is highly recommended to re-analyze the purity of the sample before use, for instance, by using High-Performance Liquid Chromatography (HPLC).

Q3: I've observed a decrease in the potency or biological activity of my this compound sample over time. What is the likely cause?

A3: A reduction in potency is a strong sign that the compound has degraded. The primary contributing factors are often improper storage conditions. Degradation can occur through several pathways, including decarboxylation (loss of the carboxylic acid group), hydrolysis, or oxidation of the thiazole ring. Reviewing your storage protocol against the recommended conditions is the first step in troubleshooting.

Q4: Can I store this compound in solution? If so, what are the recommended conditions?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of degradation, particularly hydrolysis. If short-term storage in solution is necessary, it is advisable to use an anhydrous aprotic solvent, store at -20°C or lower, and purge the container with an inert gas like argon or nitrogen to minimize oxidation. Prepare solutions fresh whenever possible.

Q5: What are the known or likely degradation pathways for this compound?

A5: Based on the structure of this compound, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The carboxylic acid group can be susceptible to hydrolysis, particularly under basic conditions.

  • Decarboxylation: Exposure to heat or UV light can potentially lead to the loss of the carboxylic acid group as carbon dioxide.[1]

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized, especially in the presence of oxidizing agents or prolonged exposure to air.

  • Photodegradation: UV light can provide the energy to initiate decarboxylation or other rearrangements of the molecule.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving degradation issues with this compound.

Problem: Suspected Degradation of Solid Compound

Symptoms:

  • Change in physical appearance (color, texture).

  • Reduced performance in assays.

  • Inconsistent experimental results.

  • New, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Troubleshooting Workflow:

Troubleshooting_Degradation start Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage analytical_testing Perform Analytical Testing (HPLC, LC-MS) improper_storage->analytical_testing Yes improper_storage->analytical_testing No degradation_confirmed Degradation Confirmed? analytical_testing->degradation_confirmed quarantine Quarantine Affected Batch degradation_confirmed->quarantine Yes end_good Compound is Stable degradation_confirmed->end_good No implement_corrective Implement Corrective Storage Actions quarantine->implement_corrective end_bad Procure New Batch & Review Handling implement_corrective->end_bad

Caption: Troubleshooting workflow for suspected degradation of this compound.

Experimental Protocols

To proactively assess the stability of this compound and identify potential degradants, a forced degradation study can be performed. This is crucial for developing a stability-indicating analytical method.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a sample of the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the solid compound to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be stored in the same chamber but protected from light (e.g., wrapped in aluminum foil).

  • Sample Preparation for Analysis:

    • For hydrolysis samples, neutralize the solution before dilution (use NaOH for the acidic sample and HCl for the basic sample).

    • Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL.

    • For solid samples, dissolve an appropriate amount in methanol and then dilute with the mobile phase.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar compounds. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan, likely around 254 nm or 280 nm).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][4][5] The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.

Data Presentation

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation PeaksMajor Degradation Peak (Retention Time)
1M HCl24 hours @ 60°C8.224.5 min
1M NaOH8 hours @ RT15.633.2 min
3% H₂O₂24 hours @ RT12.127.8 min (likely oxidized product)
Thermal48 hours @ 80°C18.519.2 min (likely decarboxylated product)
Photolytic1.2 M lux hours14.319.2 min (likely decarboxylated product)

Signaling Pathways and Logical Relationships

The logical flow for conducting a stability study for this compound is outlined below.

Stability_Study_Workflow start Initiate Stability Study forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (HPLC) forced_degradation->method_dev method_val Validate Analytical Method (ICH Guidelines) method_dev->method_val stability_protocol Design Long-Term Stability Protocol (Storage Conditions, Time Points) method_val->stability_protocol execute_protocol Execute Stability Protocol stability_protocol->execute_protocol analyze_samples Analyze Samples at Scheduled Time Points execute_protocol->analyze_samples data_analysis Analyze Data & Determine Degradation Rate analyze_samples->data_analysis end Establish Shelf-Life and Recommended Storage Conditions data_analysis->end

Caption: Workflow for a comprehensive stability study of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzo[d]thiazole-4-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for the broad spectrum of biological activities exhibited by its derivatives. The position of substituents on the benzothiazole ring can significantly influence the pharmacological profile of the resulting compounds. This guide provides a comparative analysis of the biological activity of Benzo[d]thiazole-4-carboxylic acid and its positional isomers: 5-carboxylic, 6-carboxylic, and 7-carboxylic acids. While direct comparative studies across all four isomers are limited in the current literature, this document synthesizes available data on their anticancer, antimicrobial, and enzyme inhibitory properties to offer insights into their structure-activity relationships.

Overview of Biological Activities

Derivatives of benzo[d]thiazole-6-carboxylic acid are the most extensively studied among the isomers, demonstrating significant potential in anticancer and antimicrobial applications. In contrast, research on the 4- and 7-carboxylic acid isomers is notably sparse, indicating a potential area for future investigation. The 5-carboxylic acid derivatives have also been explored, though to a lesser extent than their 6-substituted counterparts.

Data Presentation: A Comparative Summary

The following table summarizes the available quantitative data for the biological activities of derivatives of this compound and its isomers. It is important to note that the presented data is for derivatives of the core structures and not the simple carboxylic acids themselves, as the literature primarily focuses on more complex substituted molecules.

Isomer PositionBiological ActivityCompound/Derivative DescriptionTest ModelQuantitative Data (IC₅₀/MIC)
4-Carboxylic Acid AnticancerNo direct data found for simple derivatives.--
AntimicrobialNo direct data found for simple derivatives.--
Enzyme InhibitionNo direct data found for simple derivatives.--
5-Carboxylic Acid AntibacterialBenzothiazole-5-carboxylic acid derivativeEnterococcus faecalisMIC = 3.13 µM
6-Carboxylic Acid Anticancer2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivativesMCF7 & HEPG2 cell linesIC₅₀ = 36 nM & 48 nM, respectively
AnticancerN′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 & LNCaP cell linesIC₅₀ = 19.9 ± 1.17 µg/mL & 11.2 ± 0.79 µg/mL, respectively[1]
7-Carboxylic Acid AntibacterialDichloropyrazole-based benzothiazole analogue with a methoxy thiophene-3-yl moiety at the 7th positionGram-positive strainsMIC = 0.0156–0.25 µg/mL
AntibacterialDichloropyrazole-based benzothiazole analogue with a methoxy thiophene-3-yl moiety at the 7th positionGram-negative strainsMIC = 1–4 µg/mL

Note: The lack of data for the 4- and 7-carboxylic acid isomers in simple derivative forms highlights a significant gap in the current research landscape. The presented data for the 5-, 6-, and 7-isomers are from studies on more complex derivatives, and direct comparison of the parent carboxylic acids is not possible based on available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., benzothiazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to reduce the activity of a specific enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of a potential inhibitor.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, the inhibitor compound, and an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: The enzyme and various concentrations of the inhibitor are pre-incubated together in the wells of a microplate for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction (e.g., formation of a product) is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Prepare Serial Dilutions of Test Compound C Treat Cells with Compound B->C Add to cells D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound in Broth C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 18-24 hours C->D E Visually Inspect for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling_Pathway_Enzyme_Inhibition cluster_pathway Simplified Signaling Pathway A Signaling Molecule B Receptor A->B C Enzyme (e.g., Kinase) B->C D Substrate C->D Catalyzes E Phosphorylated Substrate D->E Phosphorylation F Downstream Signaling E->F G Cellular Response (e.g., Proliferation) F->G Inhibitor Benzothiazole Carboxylic Acid Derivative (Inhibitor) Inhibitor->C Inhibits

Caption: Hypothetical signaling pathway showing enzyme inhibition.

References

Comparative Guide to the Validation of an Analytical Method for Benzo[d]thiazole-4-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Benzo[d]thiazole-4-carboxylic acid. The content is intended for researchers, scientists, and drug development professionals, offering a framework for analytical method validation by comparing expected performance against established criteria and alternative methodologies.

Introduction

Alternative Analytical Techniques

Several analytical techniques can be employed for the quantification of organic acids and thiazole-containing compounds. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile compounds or after derivatization of the analyte to increase its volatility.[8]

  • Capillary Electrophoresis (CE): Provides high resolution and short analysis times but may have lower reproducibility compared to HPLC.[5]

This guide will focus on the validation of an HPLC-UV method due to its robustness and common availability in analytical laboratories.

Proposed HPLC Method and Validation Parameters

The following section outlines a proposed HPLC-UV method for the quantification of this compound and the parameters for its validation. The acceptance criteria are based on guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (to be determined by UV scan of the analyte)
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaExpected Performance of Proposed Method
Linearity (r²) ≥ 0.995> 0.999[3]
Accuracy (% Recovery) 85-115% (for bioanalytical), 98-102% (for bulk drug)95.43% to 115.73%[4]
Precision (% RSD) Within-run: ≤ 15% (≤ 20% at LLOQ), Between-run: ≤ 15% (≤ 20% at LLOQ)[10][11]Within-day: 1.0-4.8%, Between-day: < 7%[3][4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1, with acceptable accuracy and precisionTo be determined experimentally[12]
Specificity/Selectivity No interfering peaks at the retention time of the analytePeak purity to be confirmed with a photodiode array (PDA) detector

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the analytical method.

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix.

    • Bulk Drug: Dissolve the sample in the mobile phase to a concentration within the calibration range.

    • Biological Matrix (e.g., Plasma): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from matrix components.[3] A typical liquid-liquid extraction protocol would involve acidifying the plasma sample and extracting the analyte with an organic solvent like chloroform.[3]

2. Chromatographic System and Conditions:

  • Use a calibrated HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solutions.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating the peak area from the calibration curve.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating the analytical method for this compound.

G Analytical Method Validation Workflow A Method Development B Method Validation A->B C Linearity & Range B->C D Accuracy B->D E Precision (Repeatability & Intermediate) B->E F Specificity / Selectivity B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I J Routine Analysis I->J

Caption: Logical workflow for analytical method validation.

Hypothetical Signaling Pathway Involvement

Benzo[d]thiazole derivatives have been investigated for a variety of pharmacological activities.[6][13] The diagram below represents a hypothetical signaling pathway where a thiazole-containing compound might act as an inhibitor.

G Hypothetical Signaling Pathway cluster_0 Cell Signaling Cascade A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F Inhibitor Benzo[d]thiazole Derivative Inhibitor->D

Caption: Hypothetical inhibition of a signaling pathway.

References

A Comparative Guide to Benzo[d]thiazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic carboxylic acids represent a cornerstone of pharmacophore design. Their ability to engage in crucial hydrogen bonding and ionic interactions makes them invaluable for targeting a wide array of biological macromolecules. Among these, Benzo[d]thiazole-4-carboxylic acid has garnered significant interest due to the diverse pharmacological activities exhibited by its parent benzothiazole scaffold. This guide provides an objective comparison of this compound with other prominent heterocyclic carboxylic acids—Thiophene-2-carboxylic acid, Furan-2-carboxylic acid, and Pyridine-2-carboxylic acid—offering insights into their physicochemical properties, biological activities, and applications in drug design, supported by experimental data and protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A comparison of these properties for the selected heterocyclic carboxylic acids is crucial for rational drug design.

PropertyBenzo[d]thiazole-2-carboxylic acidThiophene-2-carboxylic acidFuran-2-carboxylic acidPyridine-2-carboxylic acid (Picolinic acid)
Molecular Weight ( g/mol ) 179.19128.15112.08123.11
Melting Point (°C) 148125-130133-134136-138
pKa Not Available3.513.125.32
logP 1.891.5 - 1.570.640.72
Water Solubility Not AvailableVery soluble36 g/L (20 °C)887 g/L

Biological Activities and Therapeutic Potential

While direct comparative studies of the parent carboxylic acids are scarce, the derivatives of these heterocyclic scaffolds have been extensively explored for a multitude of therapeutic applications.

Benzo[d]thiazole Derivatives: The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2] These include:

  • Anticancer: Many benzothiazole derivatives exhibit potent anticancer activity by targeting various signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways, and inducing apoptosis.[3][4][5]

  • Anti-inflammatory: Benzothiazole compounds have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[6]

  • Antimicrobial: The benzothiazole scaffold is a common feature in compounds with antibacterial and antifungal activities.[7]

Thiophene-2-carboxylic Acid Derivatives: Thiophene-based compounds are also prominent in drug discovery. Derivatives of thiophene-2-carboxylic acid have been investigated for:

  • Anti-inflammatory and Analgesic: These compounds are key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[8]

  • Antimicrobial: Thiophene carboxamide derivatives have shown promising antibacterial and antifungal properties.[9]

Furan-2-carboxylic Acid Derivatives: Furan-containing molecules are another important class of heterocycles in medicinal chemistry. Derivatives of furan-2-carboxylic acid are known for their roles as:

  • Antimicrobial Agents: Furan-2-carboxylic acid is a precursor in the production of nitrofuran antibiotics.[2]

  • Antidiabetic Agents: Certain derivatives have been explored for their potential in managing type 2 diabetes.[10]

Pyridine-2-carboxylic Acid (Picolinic Acid) Derivatives: The pyridine ring is a common feature in many approved drugs. Picolinic acid and its derivatives have been investigated for a wide range of activities, including:

  • Enzyme Inhibition: Pyridine carboxylic acid isomers are important scaffolds for the design of enzyme inhibitors targeting various diseases.[11]

  • Antiviral and Antimicrobial: These compounds have shown potential as antiviral and antimicrobial agents.

A summary of representative IC50 values for derivatives of these heterocyclic carboxylic acids against various targets is presented below to provide a glimpse into their relative potencies. It is crucial to recognize that these values are highly dependent on the specific derivative and the biological target.

Heterocyclic ScaffoldDerivative ExampleTarget/Cell LineIC50 Value (µM)Reference
Benzothiazole A specific anilinoquinazoline derivativeCarbonic Anhydrase IX0.83[12]
Thiophene Thienobenzo/naphtho-triazole derivativeButyrylcholinesterase (BChE)0.3 - 0.4[13]
Furan Not Available---
Pyridine Substituted pyridine carboxylic acid derivativeHistone Demethylase (JMJD2C)< 0.10[11]

Key Signaling Pathways

The biological effects of many benzothiazole derivatives are mediated through their interaction with critical intracellular signaling pathways implicated in cell proliferation, survival, and inflammation. Understanding these pathways is essential for rational drug design and target validation.

Drug_Discovery_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Target\nIdentification\n& Validation Target Identification & Validation Hit\nIdentification Hit Identification Target\nIdentification\n& Validation->Hit\nIdentification High-Throughput Screening Hit-to-Lead\nOptimization Hit-to-Lead Optimization Hit\nIdentification->Hit-to-Lead\nOptimization Medicinal Chemistry Lead\nOptimization Lead Optimization Hit-to-Lead\nOptimization->Lead\nOptimization SAR Studies Preclinical\nDevelopment Preclinical Development Lead\nOptimization->Preclinical\nDevelopment In vivo studies Clinical\nTrials Clinical Trials Preclinical\nDevelopment->Clinical\nTrials IND Submission In vitro\nPharmacology In vitro Pharmacology In vivo\nPharmacology In vivo Pharmacology In vitro\nPharmacology->In vivo\nPharmacology ADME/Tox ADME/Tox In vivo\nPharmacology->ADME/Tox Phase I Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

References

Comparative study of different synthetic routes to Benzo[d]thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic pathways to Benzo[d]thiazole-4-carboxylic acid, a crucial scaffold in medicinal chemistry. The following sections detail plausible synthetic routes, presenting quantitative data in structured tables, comprehensive experimental protocols, and visualizations of the reaction workflows.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The efficient and scalable synthesis of this core structure is paramount for the exploration of new therapeutic agents. This document outlines and compares three distinct synthetic strategies, evaluating them based on factors such as starting material availability, reaction conditions, overall yield, and scalability.

Route 1: From 2-Chloro-3-nitrobenzoic Acid

This route involves the initial functionalization of a commercially available substituted benzoic acid, followed by the construction of the thiazole ring. The key steps include reduction of the nitro group, introduction of a sulfur-containing functional group, and subsequent cyclization.

Data Summary
StepReactionReagents & ConditionsYield (%)
1aNitration of o-chlorobenzoic acidHNO₃, H₂SO₄Not specified
1bReduction of 2-chloro-3-nitrobenzoic acidFe, NH₄Cl, Ethanol/Water~90%
1cThiolation of 2-amino-3-chlorobenzoic acidNa₂S₂Not specified
1dCyclization with formic acidFormic acid, RefluxNot specified
Experimental Protocols

Step 1a: Nitration of o-chlorobenzoic acid While a common transformation, specific high-yield protocols for the selective synthesis of 2-chloro-3-nitrobenzoic acid are not extensively detailed in readily accessible literature.

Step 1b: Reduction of 2-chloro-3-nitrobenzoic acid to 2-amino-3-chlorobenzoic acid A mixture of 2-chloro-3-nitrobenzoic acid (1.0 eq), iron powder (3.0 eq), and ammonium chloride (1.0 eq) in a 2:1 mixture of ethanol and water is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-amino-3-chlorobenzoic acid.

Step 1c: Thiolation of 2-amino-3-chlorobenzoic acid A detailed, reliable protocol for the direct thiolation of 2-amino-3-chlorobenzoic acid to 2-amino-3-mercaptobenzoic acid using reagents like sodium disulfide is not well-documented.

Step 1d: Cyclization to form this compound 2-Amino-3-mercaptobenzoic acid (1.0 eq) is suspended in formic acid (10-15 vol). The mixture is heated to reflux and maintained for 2-4 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Workflow Diagram

Route1 A 2-Chlorobenzoic Acid B 2-Chloro-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 2-Amino-3-chlorobenzoic Acid B->C Fe, NH₄Cl D 2-Amino-3-mercaptobenzoic Acid C->D Na₂S₂ (Proposed) E This compound D->E HCOOH Route2 A 2-Amino-3-methylthiophenol B 4-Methylbenzo[d]thiazole A->B HCOOH C This compound B->C KMnO₄ Route3 A 4-Aminobenzo[d]thiazole B Benzo[d]thiazole-4-diazonium salt A->B NaNO₂, HCl C Benzo[d]thiazole-4-carbonitrile B->C CuCN D This compound C->D H₂SO₄ (aq), Δ

Confirming the Structure of Benzo[d]thiazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and comparative analysis of novel compounds are paramount for advancing therapeutic discovery. This guide provides a comprehensive overview of the structural confirmation of Benzo[d]thiazole-4-carboxylic acid derivatives, a class of compounds recognized for their diverse biological activities. This document outlines common synthetic routes, presents comparative spectroscopic and biological data, and provides detailed experimental protocols to support further research and development in this area.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The inclusion of a carboxylic acid group at the 4-position of the benzo[d]thiazole core offers a valuable site for chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Structural Elucidation and Comparative Data

The confirmation of the chemical structure of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In some cases, X-ray crystallography provides definitive proof of the three-dimensional structure.[3]

Comparative Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for a series of representative Benzo[d]thiazole derivatives. While specific data for a range of 4-carboxylic acid derivatives is not available in a single source, this compilation from various studies on related structures provides a valuable reference for expected values and trends.

Compound IDDerivative TypeYield (%)Melting Point (°C)¹H NMR (δ ppm) Key Signals¹³C NMR (δ ppm) Carbonyl SignalIR (cm⁻¹) C=O StretchRef.
1 Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate35-95-Aromatic protons (6.5-7.5), NH₂ (br s), OCH₃ (s, ~3.8)~165~1700[4]
2 Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate13-60-Aromatic protons (7.0-7.8), NH₂ (br s), OCH₃ (s, ~3.8)~168~1710[4]
3 4-(Benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one85141Benzothiazole H (7.3-8.0), CH₃ (s, 3.8, 4.0)-1620[5]
4 2-(p-nitrophenyl)benzothiazole81-Aromatic protons (7.5-8.4)--[6]
Comparative Biological Activity: Antimicrobial Potency

Several studies have investigated the antimicrobial properties of benzothiazole derivatives. The data below compares the Minimum Inhibitory Concentration (MIC) of various derivatives against different microbial strains, highlighting the potential for developing potent antimicrobial agents based on this scaffold.[1][7]

Compound IDDerivative TypeS. aureus MIC (mM)E. coli MIC (mM)C. albicans MIC (mM)Ref.
14b N-(2-(benzo[d]thiazole-2-yl)-3-(4-chlorophenyl)acryloyl)-4-methylbenzenesulfonohydrazide>2.51.2941.294[1]
16a 4-(Benzo[d]thiazol-2-yl)-5-phenyl-1H-pyrazol-3(2H)-one0.0510.1020.051[1]
16c 4-(Benzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrazol-3(2H)-one0.025>2.5>2.5[1]
Ampicillin Standard Drug0.179--[1]
Sulfadiazine Standard Drug1.998--[1]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of Benzo[d]thiazole-carboxylic acid derivatives, based on established methods in the literature.[4][6][8]

General Synthesis of 2-Substituted Benzo[d]thiazole-4-carboxylic Acids

A common and versatile method for the synthesis of the benzo[d]thiazole core involves the condensation of an ortho-aminothiophenol with a carboxylic acid or its derivative.[6]

Materials:

  • 2-Amino-3-mercaptobenzoic acid

  • Substituted carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid/Silica gel[6]

  • Ethanol

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A mixture of 2-amino-3-mercaptobenzoic acid (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is heated in a dehydrating agent such as polyphosphoric acid at a temperature ranging from 140°C to 220°C for 2-5 hours.[6]

  • The reaction mixture is cooled to room temperature and then carefully poured into a stirred solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-substituted this compound derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹). Key absorbances include the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and C=N of the thiazole ring (around 1600 cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electrospray ionization (ESI) or other suitable ionization technique.

  • The molecular ion peak (M+H)⁺ or (M-H)⁻ is used to confirm the molecular weight of the synthesized compound.

Visualizing Synthesis and Biological Pathways

To further aid in the understanding of this compound derivatives, the following diagrams illustrate a typical synthetic workflow and a relevant biological pathway where these compounds may exert their effects.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 2_Amino_3_mercaptobenzoic_acid 2-Amino-3-mercaptobenzoic acid Dehydrating_Agent Dehydrating Agent (e.g., PPA) 2_Amino_3_mercaptobenzoic_acid->Dehydrating_Agent R_COOH Substituted Carboxylic Acid (R-COOH) R_COOH->Dehydrating_Agent Heat Heat (140-220°C) Dehydrating_Agent->Heat Neutralization Neutralization (NaHCO3) Heat->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification (Recrystallization or Chromatography) Filtration->Purification Final_Product 2-Substituted This compound Purification->Final_Product

Caption: General synthetic workflow for this compound derivatives.

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for Nucleic Acid Synthesis) Dihydrofolate->Tetrahydrofolate Benzothiazole_Derivative Benzothiazole Derivative (e.g., Sulfonamide conjugate) Benzothiazole_Derivative->Inhibition Inhibition->Dihydropteroate_Synthase Inhibition

Caption: Inhibition of the folate biosynthesis pathway by benzothiazole derivatives.[1]

References

A Comparative Performance Analysis of Benzo[d]thiazole-4-carboxylic Acid-Based FOXM1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of novel Benzo[d]thiazole-4-carboxylic acid-based inhibitors targeting the Forkhead Box M1 (FOXM1) transcription factor. The performance of these compounds is objectively compared with other known FOXM1 inhibitors, supported by experimental data. This document is intended to aid researchers in the selection and application of these inhibitors for cancer research and drug development.

Comparative Inhibitory Performance

Recent studies have focused on the development of novel benzothiazole derivatives as potent inhibitors of FOXM1, a key oncogenic transcription factor overexpressed in a variety of human cancers. The inhibitory activities of these compounds are often benchmarked against established FOXM1 inhibitors like FDI-6 and Thiostrepton.

In Vitro Inhibitory Activity against FOXM1

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several Benzo[d]thiazole-based compounds in comparison to other known FOXM1 inhibitors. The data is derived from studies on the MDA-MB-231 breast cancer cell line.[1][2]

Inhibitor ClassCompoundTargetCell LineIC50 (µM)
Benzo[d]thiazole Derivative KC12 FOXM1 MDA-MB-231 6.13 [1][2]
Benzo[d]thiazole Derivative KC21 FOXM1 MDA-MB-231 10.77 [1][2]
Benzo[d]thiazole Derivative KC30 FOXM1 MDA-MB-231 12.86 [1][2]
Thiazole AntibioticThiostreptonFOXM1HGSOC cellsPotent (specific IC50 not provided)[3]
Forkhead Domain InhibitorFDI-6FOXM1MDA-MB-23120.79[1][2]
Diaryl Ether DerivativeNB-73FOXM1HGSOC cellsPotent (specific IC50 not provided)[3]
Diaryl Ether DerivativeNB-115FOXM1HGSOC cellsPotent (specific IC50 not provided)[3]

HGSOC: High-Grade Serous Ovarian Cancer

As indicated in the table, the novel benzothiazole derivatives, particularly KC12, demonstrate significantly greater potency in inhibiting FOXM1 compared to the established inhibitor FDI-6.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the performance of FOXM1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • FOXM1 inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Prepare serial dilutions of the FOXM1 inhibitor in the complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or a vehicle control (medium with DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

Western Blot Analysis for FOXM1 Expression

This technique is used to detect and quantify the levels of FOXM1 protein in cells following treatment with an inhibitor.

Materials:

  • Cell lysate from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against FOXM1

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Sample Preparation: Lyse cells in lysis buffer and determine the protein concentration.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary FOXM1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FOXM1 signaling pathway, a general experimental workflow for inhibitor testing, and the rationale for targeting FOXM1 in cancer therapy.

FOXM1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway FOXM1 FOXM1 Ras_Raf_MEK_ERK->FOXM1 Activation/ Phosphorylation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->FOXM1 Activation/ Phosphorylation PLK1 PLK1 PLK1->FOXM1 Activation/ Phosphorylation CDK Cyclin/CDKs CDK->FOXM1 Activation/ Phosphorylation Cell_Cycle_Progression Cell Cycle Progression (e.g., CCNB1, CDC25B) Angiogenesis Angiogenesis (e.g., VEGF) Metastasis Metastasis (e.g., MMPs) DNA_Damage_Repair DNA Damage Repair FOXM1->Cell_Cycle_Progression Transcriptional Activation FOXM1->Angiogenesis Transcriptional Activation FOXM1->Metastasis Transcriptional Activation FOXM1->DNA_Damage_Repair Transcriptional Activation

Caption: Simplified FOXM1 signaling pathway in cancer.

Experimental_Workflow cluster_assays Performance Assays Start Cancer Cell Culture Treatment Treatment with Benzo[d]thiazole Inhibitor Incubation Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Expression Protein Expression (Western Blot) Incubation->Expression Analysis Data Analysis & Comparison Viability->Analysis Apoptosis->Analysis Expression->Analysis

Caption: General experimental workflow for in vitro testing.

Rationale_Diagram High_FOXM1 High FOXM1 Activity in Cancer Cells Inhibition Inhibition by Benzo[d]thiazole Derivatives High_FOXM1->Inhibition Cancer_Hallmarks Drives Cancer Hallmarks: - Proliferation - Survival - Angiogenesis - Metastasis Therapeutic_Effects Induces Therapeutic Effects: - Cell Cycle Arrest - Apoptosis - Reduced Tumor Growth Inhibition->Therapeutic_Effects

Caption: Rationale for targeting FOXM1 in cancer therapy.

References

Comparative Analysis of Benzo[d]thiazole-4-carboxylic Acid Analogs: A Review of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, benzo[d]thiazole-4-carboxylic acid analogs have emerged as a promising class of molecules with potential therapeutic applications, particularly as enzyme inhibitors. This guide provides a comparative analysis of the cross-reactivity and selectivity of various this compound analogs and related derivatives, drawing upon available experimental data from independent studies. The information is intended to aid researchers in understanding the structure-activity relationships (SAR) that govern the target profiles of these compounds and to inform the design of more selective and potent drug candidates.

Data Presentation: Comparative Inhibitory Activities

The inhibitory activities of selected benzo[d]thiazole derivatives against various biological targets are summarized in the tables below. It is important to note that these data are collated from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Antiproliferative Activity of Benzothiazole Derivatives against Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)Reference
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431 (epidermoid carcinoma)Not specified[1]
A549 (non-small cell lung cancer)Not specified[1]
7l Chromone derivativeHCT116 (colorectal carcinoma)2.527[2][3]
HeLa (cervical cancer)2.659[2][3]
2c Chromone derivativeHCT116 (colorectal carcinoma)3.670[2][3]
HeLa (cervical cancer)2.642[2][3]
7h Chromone derivativeHCT116 (colorectal carcinoma)6.553[2][3]
HeLa (cervical cancer)3.995[2][3]
KC12 Benzothiazole derivativeMDA-MB-231 (breast cancer)6.13[1]
KC21 Benzothiazole-thiazolidine-2,4-dione hybridMDA-MB-231 (breast cancer)10.77[1]
KC30 Benzothiazole-thiazolidine-2,4-dione hybridMDA-MB-231 (breast cancer)12.86[1]

Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Selectivity ProfileReference
Compound 11 PI3KβNot specifiedSelective against PI3Kα, γ, δ, and mTOR[4]
Compound 19 PI3Ks and mTORC1300-450 (antiproliferative IC50)Broad antiproliferative activity[5]
Compound 33 Protein Kinase CK2400Potent inhibition of CK2[5]
Compound 40 B-RAFV600E23.1More potent than standard drug dabrafenib[5]
Compound 46 c-Met17.6 (antiproliferative IC50)Potent anticancer activity[5]
Compound 7l ATR kinaseNot specified (inhibition of pChk1 observed)Inhibits DDR pathway[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds was commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, HeLa) were seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[3]

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[3]

Kinase Inhibition Assay

The inhibitory activity against specific kinases is often determined using in vitro kinase assays.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as radioactivity (e.g., P32), fluorescence, or luminescence (e.g., ADP-Glo Lipid Kinase Assay).[4][5]

  • Reaction Mixture: The reaction typically contains the kinase, a substrate (peptide or protein), ATP (often radiolabeled), and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction is incubated for a specific time at a controlled temperature to allow for the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[5]

Western Blot Analysis for Phosphorylated Protein Levels

To confirm the inhibition of a specific signaling pathway in a cellular context, Western blotting is often employed to measure the levels of phosphorylated proteins.[2]

  • Cell Lysis: Cells treated with the test compounds are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., pChk1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative level of the phosphorylated protein.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) ic50_determination IC50 Value Determination kinase_assay->ic50_determination cell_culture Cancer Cell Culture (e.g., HCT116, HeLa) compound_treatment Compound Treatment cell_culture->compound_treatment mtt_assay MTT Cell Viability Assay compound_treatment->mtt_assay western_blot Western Blot Analysis (e.g., for pChk1) compound_treatment->western_blot ic50_cellular Cellular IC50 Calculation mtt_assay->ic50_cellular pathway_inhibition Pathway Inhibition Confirmation western_blot->pathway_inhibition start Synthesized Benzo[d]thiazole Analogs start->kinase_assay start->cell_culture

Caption: General experimental workflow for evaluating benzothiazole analogs.

atr_signaling_pathway dna_damage DNA Damage atr ATR Kinase dna_damage->atr chk1 Chk1 atr->chk1 phosphorylates p_chk1 p-Chk1 (Active) chk1->p_chk1 cell_cycle_arrest Cell Cycle Arrest p_chk1->cell_cycle_arrest dna_repair DNA Repair p_chk1->dna_repair apoptosis Apoptosis p_chk1->apoptosis inhibitor Benzo[d]thiazole Analog (e.g., 7l) inhibitor->atr inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of benzothiazole analogs.

References

Assessing the Reproducibility of Benzo[d]thiazole-4-carboxylic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, Benzo[d]thiazole-4-carboxylic acid stands as a valuable scaffold due to its presence in various biologically active molecules. However, the reproducibility of its synthesis can be a significant hurdle in advancing research. This guide provides a comparative analysis of established synthetic routes to this compound, presenting detailed experimental protocols and quantitative data to aid researchers in selecting the most reliable and efficient method for their needs.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. Here, we compare two plausible routes based on established chemical transformations, outlining the key steps, reported yields, and potential challenges affecting reproducibility.

Route 1: From 2-Amino-3-chlorobenzoic Acid

This approach involves the construction of the thiazole ring onto a pre-functionalized benzene ring.

Logical Workflow for Synthesis Route 1

A 2-Amino-3-chlorobenzoic acid B Thiocyanation A->B KSCN, Br2 C Cyclization B->C Heat D This compound C->D

Caption: Synthesis of this compound from 2-Amino-3-chlorobenzoic acid.

Route 2: From a Pre-formed Benzothiazole

This strategy focuses on the late-stage introduction of the carboxylic acid functionality onto a benzothiazole core. A common approach involves the use of a Sandmeyer-type reaction on an amino-substituted benzothiazole, followed by hydrolysis.

Logical Workflow for Synthesis Route 2

A 4-Aminobenzo[d]thiazole B Diazotization A->B NaNO2, H+ C Sandmeyer Reaction (Cyanation) B->C CuCN D 4-Cyanobenzo[d]thiazole C->D E Hydrolysis D->E H3O+ F This compound E->F

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of Benzo[d]thiazole derivatives reveals promising candidates for targeted therapies. This guide provides a comparative analysis of their binding affinities to various biological targets, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Molecular docking studies have become an indispensable tool in elucidating the binding mechanisms of these compounds, paving the way for the rational design of more potent and selective therapeutic agents.[3] This comparison guide synthesizes findings from multiple studies to offer a comprehensive overview of the docking performance of various Benzo[d]thiazole derivatives against key biological targets.

Comparative Docking Performance

The following tables summarize the molecular docking scores and, where available, the corresponding in vitro inhibitory activities (IC50) of various benzothiazole derivatives against different protein targets. These tables provide a clear comparison of the binding affinities and potencies of the studied compounds.

Antimicrobial Targets

Target: Dihydropteroate Synthase (DHPS)

DHPS is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antimicrobial agents.[4]

CompoundBinding Energy (kcal/mol)IC50 (µg/mL)Interacting ResiduesReference
16a-5.2350-Lys220, Arg234, Gly188[1]
16b-5.42367.85Lys220, Phe189, Arg234, Gly188[1]
16c-5.4405-Lys220, Phe189, Arg234, Gly188[1]
Sulfadiazine (Standard)-7.13-[1]

Target: Escherichia coli Dihydroorotase

This enzyme is involved in pyrimidine biosynthesis and is a target for antimicrobial drug development.[5]

CompoundDocking ScoreSpecific Activity (nmol/min/mg protein)Reference
Compound 3High45[5][6]
Compound 4-60[5][6]
HDDP (co-crystalized ligand)-7.37-[5][6]
Anticancer Targets

Target: HER2

The HER2 protein is overexpressed in some types of cancer, such as breast cancer, and is a key target for cancer therapy.[7]

DerivativeDocking Score (kcal/mol)Reference
Compound 2-10.4[3]
Compound 3-9.9[3]

Target: p56lck

The p56lck enzyme plays a significant role in T-cell activation and is a target for cancer and autoimmune diseases.[8]

DerivativeDocking Score (kcal/mol)NoteReference
Compound 1-Identified as a competitive inhibitor[3][8]
Dasatinib--[3]

Target: VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

DerivativeDocking Score (MolDock)Reference
Compound 7-173.88[3]
Sorafenib-156.35[3]

Experimental Protocols

The methodologies employed in the cited studies for molecular docking generally follow a standardized workflow.

Molecular Docking Protocol

A generalized protocol for molecular docking studies of benzothiazole derivatives is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not involved in the binding interaction are typically removed. Polar hydrogen atoms are added, and charges are stabilized.

  • Ligand Preparation: The 3D structures of the benzothiazole derivatives are generated and optimized using computational chemistry software like Avogadro.

  • Docking Simulation: Software such as AutoDock is used to perform the docking analysis. The active site of the enzyme is defined, and the docking algorithm explores various conformations of the ligand within the binding pocket to predict the best binding mode.

  • Analysis of Results: The results are analyzed based on the binding energy (or docking score), with lower values indicating a higher binding affinity. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mechanism.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by benzothiazole derivatives and a typical experimental workflow for their study.

DHPS_Inhibition_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines_Thymidylate Purines, Thymidylate, etc. Tetrahydrofolate->Purines_Thymidylate Benzothiazole Benzothiazole-pyrazolone hybrids Benzothiazole->DHPS Inhibition

Caption: Inhibition of the bacterial folate biosynthesis pathway by benzothiazole derivatives targeting the DHPS enzyme.

Drug_Discovery_Workflow cluster_computational Computational Design cluster_experimental Experimental Validation Design Design of Benzothiazole Derivatives Docking Molecular Docking Studies Design->Docking ADMET ADMET Prediction Docking->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Lead Compound Selection Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Biological Evaluation (e.g., IC50) Characterization->InVitro InVitro->Design SAR & Optimization

Caption: A typical workflow for the design and validation of novel benzothiazole-based inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzo[d]thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Benzo[d]thiazole-4-carboxylic acid, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and eye irritation and may lead to respiratory irritation[1][2][3].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used[4].

Engineering Controls:

  • All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood[2][4].

  • Ensure that an eyewash station and a safety shower are readily accessible[2][4].

General Hygiene:

  • Avoid inhaling any dust or fumes[1][2].

  • Prevent all contact with skin and eyes[1][2].

  • Eating, drinking, or smoking in the laboratory is strictly prohibited[5].

  • Thoroughly wash hands after handling the chemical[1][6].

Chemical and Hazard Data Summary

The following table summarizes key identifiers and hazard information for this compound and its analogs.

PropertyValue
Chemical Name This compound
CAS Number 1260529-67-6[1]
Molecular Formula C₈H₅NO₂S
Hazard Statements H315: Causes skin irritation[1][3][6]. H319: Causes serious eye irritation[1][3][6]. H335: May cause respiratory irritation[1][3].
Signal Word Warning[1][3][6]

Step-by-Step Disposal Protocol

This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles[4][7][8]. Disposal must adhere to all federal, state, and local regulations[1].

1. Waste Collection:

  • Collect all waste forms of this compound, whether solid or in solution, in a designated hazardous waste container[4][7].

  • The container must be chemically compatible with the acid, in good condition, and equipped with a secure lid[4][9].

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste"[7][9].

  • The label must include the full chemical name: "this compound"[7].

  • Indicate the approximate quantity and concentration of the waste[4][7].

  • Include the date of waste generation and the name and contact information of the principal investigator[7].

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area[1][4].

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases[2][10].

  • Follow all institutional guidelines for the storage of hazardous waste[11].

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an accredited chemical waste disposal contractor[4][7][11].

  • The standard and required method for final disposal is at an approved waste disposal plant[1][2][3].

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent[9].

  • The rinsate from this process must be collected and treated as hazardous waste[9][11].

  • After triple-rinsing, the container can be disposed of in the regular trash after defacing the chemical label[9][11].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound waste ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check collect_waste Step 2: Collect Waste in a Designated Hazardous Waste Container ppe_check->collect_waste label_container Step 3: Securely Cap and Label Container - 'Hazardous Waste' - Full Chemical Name - Date and PI Information collect_waste->label_container store_waste Step 4: Store in a Designated, Secure, and Ventilated Area label_container->store_waste contact_ehs Step 5: Contact Institutional EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs final_disposal End: Disposal at an Approved Waste Disposal Plant contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzo[d]thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzo[d]thiazole-4-carboxylic acid. The following procedural steps are designed to ensure safe operational handling and disposal, forming a foundational resource for laboratory safety.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 1260529-67-6
Purity 98%
Appearance Light brown to brown solid

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield is recommended where splashing or significant dust generation is likely[2][3].Protects against eye irritation from dust or splashes[1]. Ensure compliance with ANSI Z.87.1 standards[3].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat are required. For larger quantities, consider protective clothing and boots[2][3][4].Prevents skin irritation[1]. Inspect gloves before each use and change them immediately upon contamination[2][3].
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved dust respirator is recommended. All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood[2][3].Mitigates respiratory tract irritation[1]. If engineering controls are insufficient, a respirator is required[3].

Operational and Disposal Plans

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood[3].

    • Ensure the fume hood is calibrated and functioning correctly[2].

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical[3].

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of defects.

  • Chemical Handling:

    • Avoid contact with skin, eyes, and clothing[1].

    • Avoid breathing dust or fumes[1].

    • Use only in a well-ventilated area[1].

    • Wash hands thoroughly after handling, even if gloves were worn[1][3].

  • Post-Handling Procedures:

    • Decontamination: Clean all contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water[2].

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection)[3].

    • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition[1].

Disposal Plan:

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container[3].

    • Unused Product: Dispose of the contents and container to an approved waste disposal plant[1]. Do not reuse containers[1].

  • Disposal Method:

    • Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations[2].

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2].

    • Do not empty into drains [1][2].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Work Area (Fume Hood) prep_ppe Assemble PPE prep_area->prep_ppe prep_materials Gather Equipment & Waste Containers prep_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe handle_chem Handle Chemical (Avoid Contact & Inhalation) don_ppe->handle_chem decontaminate Decontaminate Work Area & Equipment handle_chem->decontaminate segregate_waste Segregate Contaminated Waste handle_chem->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe store_chem Store Securely doff_ppe->store_chem dispose_properly Dispose via Approved Waste Plant segregate_waste->dispose_properly

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.